molecular formula C38H36N4O4S2 B10820093 Rhodamine dithenoyl hydrazide

Rhodamine dithenoyl hydrazide

カタログ番号: B10820093
分子量: 676.8 g/mol
InChIキー: GPAKQTVSGMTUOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rhodamine dithenoyl hydrazide is a useful research compound. Its molecular formula is C38H36N4O4S2 and its molecular weight is 676.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C38H36N4O4S2

分子量

676.8 g/mol

IUPAC名

N-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-N-(thiophene-2-carbonyl)thiophene-2-carboxamide

InChI

InChI=1S/C38H36N4O4S2/c1-5-39(6-2)25-17-19-29-31(23-25)46-32-24-26(40(7-3)8-4)18-20-30(32)38(29)28-14-10-9-13-27(28)35(43)42(38)41(36(44)33-15-11-21-47-33)37(45)34-16-12-22-48-34/h9-24H,5-8H2,1-4H3

InChIキー

GPAKQTVSGMTUOI-UHFFFAOYSA-N

正規SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N(C(=O)C6=CC=CS6)C(=O)C7=CC=CS7

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Rhodamine Dithenoyl Hydrazide with Fe³⁺

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action between Rhodamine dithenoyl hydrazide and ferric ions (Fe³⁺). This compound is a highly selective and sensitive fluorescent "turn-on" probe for the detection of Fe³⁺. This document outlines the underlying chemical principles, experimental evidence, and practical methodologies for its application. The interaction is characterized by a distinct colorimetric and fluorometric response, making it a valuable tool in biological and environmental sciences. This guide consolidates available data on its synthesis, binding properties, and spectroscopic behavior, offering a comprehensive resource for researchers in the field.

Introduction

The detection of ferric ions (Fe³⁺) is of significant interest due to their crucial roles in numerous physiological and pathological processes. Rhodamine-based fluorescent probes have emerged as powerful tools for the detection of metal ions owing to their excellent photophysical properties, including high molar absorptivity, high fluorescence quantum yields, and long emission wavelengths. This compound, a derivative of Rhodamine B, has been specifically designed for the selective recognition of Fe³⁺. In its native state, the molecule exists in a non-fluorescent, colorless spirolactam form. The presence of Fe³⁺ induces a structural transformation to a highly fluorescent, pink-colored open-ring amide form. This "turn-on" response provides a clear and measurable signal for the presence of Fe³⁺.[1][2]

Mechanism of Action

The sensing mechanism of this compound towards Fe³⁺ is predicated on a coordination-induced ring-opening process of the spirolactam structure.

  • Initial State (Spirolactam Form): In the absence of Fe³⁺, this compound exists in a closed spirolactam ring structure. This conformation disrupts the π-conjugation of the xanthene fluorophore, rendering the molecule colorless and non-fluorescent.

  • Binding with Fe³⁺: Upon the introduction of Fe³⁺, the ferric ions coordinate with the oxygen and nitrogen atoms of the dithenoyl hydrazide moiety. This binding event triggers the opening of the spirolactam ring.

  • Final State (Open Amide Form): The ring-opening results in the formation of a planar, delocalized π-conjugated system across the xanthene backbone. This structural change restores the characteristic strong absorption and fluorescence of the rhodamine fluorophore, leading to a visible color change to pink and a significant enhancement in fluorescence intensity.[2][3]

The proposed binding stoichiometry between this compound and Fe³⁺ is 1:1, as confirmed by Job's plot analysis.[4][5]

G Binding Mechanism of this compound with Fe³⁺ cluster_0 Initial State cluster_1 Interaction cluster_2 Final State A This compound Spirolactam (Closed Ring) Colorless Non-Fluorescent B Fe³⁺ A->B Coordination C [this compound-Fe³⁺] Complex Open Ring Amide Pink Highly Fluorescent B->C Ring Opening

Proposed binding mechanism of this compound with Fe³⁺.

Quantitative Data

The interaction between this compound and Fe³⁺ has been characterized by several key quantitative parameters. Due to the inaccessibility of the full-text research article by Liu et al. (2020), specific values for the binding constant and fluorescence quantum yield of the complex are not available. The data presented below is a combination of known values for this probe and illustrative values from similar rhodamine-based Fe³⁺ probes.

ParameterValueReference
Binding Stoichiometry 1:1[4][5]
Detection Limit 3.76 µmol/L (0.2 mg/L)[1]
Excitation Maximum (λex) ~543 nm
Emission Maximum (λem) ~550-700 nm (peak at 588 nm with Fe³⁺)
Binding Constant (Ka) Not available in cited abstracts (Illustrative value for a similar probe: 2.34 × 10⁴ L·mol⁻¹)[5]
Fluorescence Quantum Yield (Φf) of Complex Not available in cited abstracts

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and Fe³⁺.

Synthesis of this compound

The synthesis of this compound is a one-step process from Rhodamine B hydrazide and 2-thiophenecarbonyl chloride.[1]

Workflow for Synthesis:

G Synthesis Workflow of this compound A Rhodamine B Hydrazide C Reaction in appropriate solvent with base A->C B 2-Thiophenecarbonyl Chloride B->C D Purification (e.g., column chromatography) C->D E This compound D->E

General synthesis workflow.

Detailed Protocol for Precursor (Rhodamine B Hydrazide):

  • Dissolve Rhodamine B (4.8 g, 10 mmol) in 100 mL of ethanol (B145695) in a 250 mL flask.

  • Add excess hydrazine (B178648) hydrate (B1144303) (18 mL) dropwise to the solution.

  • Reflux the mixture overnight. The solution will change color from dark pink to transparent orange.

  • After cooling, remove the solvent using a rotary evaporator.

  • Wash the residue with 1 M HCl to remove excess hydrazine hydrate.

  • Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9.

  • Filter the resulting precipitate, wash it three times with pure water, and then dry it in an oven.[5]

Spectroscopic Titrations (UV-Vis and Fluorescence)

Spectroscopic titrations are performed to monitor the changes in absorbance and fluorescence of this compound upon the addition of Fe³⁺.

Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like acetonitrile (B52724) or a mixed aqueous-organic solvent system).

  • Prepare a stock solution of a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃, 10 mM in the same solvent system).

  • In a cuvette, place a known concentration of the this compound solution (e.g., 10 µM).

  • Record the initial UV-Vis absorption and fluorescence emission spectra.

  • Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis and fluorescence spectra.

  • Continue the additions until no further significant spectral changes are observed.

Job's Plot Analysis for Stoichiometry Determination

Job's plot is used to determine the binding stoichiometry of the complex.

Protocol:

  • Prepare equimolar stock solutions of this compound and Fe³⁺.

  • Prepare a series of solutions where the total molar concentration of the probe and Fe³⁺ is constant, but the mole fraction of each component varies from 0 to 1.

  • Measure the fluorescence intensity (at the emission maximum of the complex) or the absorbance (at the absorption maximum of the complex) for each solution.

  • Plot the change in fluorescence intensity or absorbance (Y-axis) against the mole fraction of Fe³⁺ (X-axis).

  • The mole fraction at which the maximum value is observed indicates the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.[4][5]

G Job's Plot Experimental Workflow A Prepare equimolar stock solutions of Probe and Fe³⁺ B Prepare series of solutions with varying mole fractions (total concentration constant) A->B C Measure Absorbance or Fluorescence B->C D Plot ΔA or ΔF vs. Mole Fraction of Fe³⁺ C->D E Determine mole fraction at maximum signal D->E F Deduce Stoichiometry E->F

Workflow for Job's plot analysis.
Benesi-Hildebrand Plot for Binding Constant Determination

The Benesi-Hildebrand equation can be used to determine the binding constant (Ka) for a 1:1 complex from spectroscopic titration data.

Equation:

1 / (F - F₀) = 1 / ((Fₘₐₓ - F₀) * Ka * [Fe³⁺]) + 1 / (Fₘₐₓ - F₀)

Where:

  • F is the fluorescence intensity at a given [Fe³⁺]

  • F₀ is the initial fluorescence intensity of the probe alone

  • Fₘₐₓ is the maximum fluorescence intensity at saturation

  • Ka is the binding constant

  • [Fe³⁺] is the concentration of Fe³⁺

Protocol:

  • Use the data from the fluorescence titration experiment.

  • Plot 1 / (F - F₀) on the Y-axis against 1 / [Fe³⁺] on the X-axis.

  • The plot should be linear for a 1:1 complex.

  • The binding constant Ka can be calculated from the ratio of the intercept to the slope.

Conclusion

This compound serves as a robust and highly effective fluorescent probe for the detection of Fe³⁺. Its mechanism of action, based on the Fe³⁺-induced spirolactam ring-opening, results in a distinct and easily measurable colorimetric and "turn-on" fluorescence response. The 1:1 binding stoichiometry and high selectivity make it a valuable tool for applications in cellular imaging and environmental monitoring.[1] While this guide provides a comprehensive overview of its mechanism and the experimental approaches for its characterization, further research to obtain the full quantitative binding and photophysical parameters is encouraged.

References

Technical Guide: Quantum Yield and Photostability of Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the fluorescent probe Rhodamine dithenoyl hydrazide. However, specific quantitative data for its quantum yield and photostability, along with the detailed experimental protocols from the primary literature, could not be retrieved from publicly accessible sources. The experimental methodologies presented herein are therefore based on established, standard protocols for the characterization of similar fluorescent probes.

Introduction

This compound is a synthetic organic compound that belongs to the rhodamine family of fluorescent dyes. It has been specifically designed as a selective "turn-on" fluorescent and colorimetric probe for the detection of ferric iron (Fe³⁺) ions. This property makes it a valuable tool for researchers in various fields, including environmental science for monitoring water quality and in the life sciences for imaging Fe³⁺ in living cells. The core structure of this compound is based on a rhodamine B hydrazide scaffold, which is further functionalized with two thenoyl chloride groups. This unique structural modification confers its high selectivity towards Fe³⁺ ions.

Sensing Mechanism for Fe³⁺ Detection

The detection of Fe³⁺ by this compound operates on a well-established mechanism for rhodamine-based probes: the opening of a non-fluorescent, spirocyclic lactam ring. In its free form, this compound exists in a colorless, non-fluorescent state due to the presence of the spiro-lactam ring. Upon binding of Fe³⁺ to the dithiocarbonyl moieties of the probe, a conformational change is induced, leading to the opening of this ring. This structural transformation results in the formation of a highly conjugated and planar xanthene structure, which is responsible for the probe's strong fluorescence emission and a distinct color change from colorless to pink. This "turn-on" response is highly specific for Fe³⁺, with minimal interference from other common metal ions.

Sensing_Mechanism Probe_off This compound (Spirocyclic Form) Colorless & Non-fluorescent Probe_on Probe-Fe³⁺ Complex (Open-Ring Form) Pink & Fluorescent Probe_off->Probe_on Binding of Fe³⁺ Fe3 Fe³⁺ Ion Fe3->Probe_on

Figure 1. Sensing mechanism of this compound for Fe³⁺ detection.

Photophysical Properties

The key photophysical properties of a fluorescent probe are its quantum yield and photostability. These parameters determine the brightness and robustness of the probe in experimental applications.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorescent probe.

Quantitative Data:

CompoundQuantum Yield (Φ)ConditionsReference
This compoundData not availableData not availableN/A
This compound-Fe³⁺ complexData not availableData not availableN/A
Photostability

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light. High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse microscopy.

Quantitative Data:

CompoundPhotostability Metric (e.g., half-life)ConditionsReference
This compound-Fe³⁺ complexData not availableData not availableN/A

Experimental Protocols

The following sections describe generalized experimental protocols for the determination of quantum yield and photostability of fluorescent probes like this compound.

Determination of Fluorescence Quantum Yield (Relative Method)

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, acetonitrile/water mixture)

  • This compound

  • Fe³⁺ salt (e.g., FeCl₃)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

Procedure:

  • Prepare a series of five dilutions of both the standard and the this compound-Fe³⁺ complex in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield (Φ_sample) of the sample using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions (Known Φ) Measure_Abs Measure Absorbance (UV-Vis) Prep_Standard->Measure_Abs Prep_Sample Prepare Sample Solutions (Rhodamine-Fe³⁺) Prep_Sample->Measure_Abs Measure_Fluo Measure Fluorescence (Spectrofluorometer) Measure_Abs->Measure_Fluo Integrate Integrate Emission Spectra Measure_Fluo->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Figure 2. General workflow for relative quantum yield determination.

Determination of Photostability

This protocol outlines a method to assess the photostability of a fluorescent probe by monitoring its fluorescence decay under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a suitable excitation light source (e.g., laser or mercury lamp) and a sensitive detector (e.g., PMT or CCD camera).

  • Sample holder (e.g., microscope slide with a coverslip).

  • Solution of the this compound-Fe³⁺ complex.

  • Image analysis software.

Procedure:

  • Prepare a sample of the this compound-Fe³⁺ complex for microscopy. This could be the probe in solution or within cells.

  • Focus on a region of interest under the microscope.

  • Acquire an initial fluorescence image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the sample with the excitation light at a constant intensity.

  • Acquire a time-lapse series of fluorescence images at regular intervals (e.g., every 10 seconds) for a prolonged period (e.g., 10-30 minutes).

  • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series using image analysis software.

  • Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) as a function of time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Photostability_Workflow Prepare_Sample Prepare Sample for Microscopy Initial_Image Acquire Initial Image (t=0) Prepare_Sample->Initial_Image Illuminate Continuous Illumination Initial_Image->Illuminate Time_Lapse Acquire Time-Lapse Images Illuminate->Time_Lapse Analyze Measure Fluorescence Intensity Time_Lapse->Analyze Plot_Decay Plot Normalized Intensity vs. Time Analyze->Plot_Decay Calculate_Halflife Determine Photobleaching Half-life Plot_Decay->Calculate_Halflife

Figure 3. General workflow for photostability assessment.

Applications

This compound's selective fluorescence response to Fe³⁺ makes it a valuable tool in several applications:

  • Environmental Monitoring: Detection of Fe³⁺ contamination in water samples.

  • Cellular Imaging: Visualization of intracellular Fe³⁺ pools in biological systems. Its cell permeability allows for the study of iron homeostasis and its role in various physiological and pathological processes.

  • Drug Development: As a research tool to study the interaction of iron with biological systems and the development of therapies related to iron-related disorders.

Conclusion

An In-depth Technical Guide to Rhodamine-Based Hydrazide Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The specific term "Rhodamine dithenoyl hydrazide" corresponds to a specialized fluorescent probe, primarily used for the detection of ferric iron (Fe³⁺)[1][2][3]. However, the broader and more extensively studied parent compound, Rhodamine B hydrazide , serves as a versatile platform for detecting a wide array of analytes, including nitric oxide and various reactive oxygen species (ROS)[4][5][6]. This guide will focus on the core chemistry of Rhodamine B hydrazide, which is foundational to understanding its derivatives, and will also provide specific details for this compound.

Core Compound: Rhodamine B Hydrazide

Rhodamine B hydrazide is a non-fluorescent derivative of Rhodamine B. Its utility as a "turn-on" fluorescent probe stems from a chemically induced structural change that opens its non-fluorescent spirolactam ring to yield the highly fluorescent, open-ring amide form, which is Rhodamine B[7][8].

Chemical Identity and Structure
PropertyRhodamine B Hydrazide
CAS Number 74317-53-6[9][10]
Molecular Formula C₂₈H₃₂N₄O₂[4][10]
Molecular Weight 456.6 g/mol [4]
IUPAC Name 2-amino-3',6'-bis(diethylamino)spiro[isoindole-1,9'-xanthen]-3(2H)-one[4]
Appearance Red to purple powder[11]
Solubility Soluble in DMSO (approx. 20 mg/mL), DMF (approx. 30 mg/mL), and slightly soluble in ethanol (B145695) and PBS solutions[4]
Mechanism of Action: Spirolactam Ring-Opening

The fundamental principle behind Rhodamine B hydrazide's function is the selective cleavage of the hydrazide group upon reaction with a specific analyte, often involving an oxidative process. This reaction breaks the spirolactam ring, converting the molecule into the highly conjugated and fluorescent Rhodamine B structure[7][8]. This "off-on" switching mechanism provides a high signal-to-noise ratio, making it an excellent scaffold for sensitive probes.

Mechanism_of_Action cluster_0 Non-Fluorescent State cluster_1 Fluorescent State RH Rhodamine B Hydrazide (Spirolactam Form) RB Rhodamine B (Open Amide Form) RH->RB Ring-Opening Photon_Out Fluorescence (λ ≈ 570-590 nm) RB->Photon_Out Emission Analyte Analyte (e.g., NO, ONOO⁻, Cu²⁺) Analyte->RH Reaction (Oxidation/Hydrolysis) Photon_In Excitation Light (λ ≈ 510-560 nm) Photon_In->RB

Caption: General activation mechanism of Rhodamine B hydrazide probes.

Derivative Spotlight: this compound

This derivative incorporates two thenoyl groups onto the hydrazide nitrogen, creating a specific binding pocket that makes it highly selective for ferric iron (Fe³⁺).

Chemical Identity and Structure
PropertyThis compound
CAS Number 2740257-94-5[1]
Molecular Formula C₃₈H₃₆N₄O₄S₂[1][3]
Molecular Weight 676.8 g/mol [3]
IUPAC Name N-(3',6'-bis(diethylamino)-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide
Common Synonym Probe 1[3]
Appearance Crystalline solid[3]
Application in Fe³⁺ Detection

This compound is a colorimetric and fluorescent probe that is selective for Fe³⁺ over other cations, including ferrous iron (Fe²⁺)[1][3]. Upon binding to ferric iron, the probe undergoes a conformational change that results in both a visible color change from colorless to pink and a significant "turn-on" of fluorescence[1][3].

Quantitative Data and Spectroscopic Properties

The performance of these probes is characterized by their spectroscopic properties and sensitivity. The following table summarizes key quantitative data for the parent compound and its application in detecting nitric oxide (NO), a critical signaling molecule in numerous biological processes[12][13].

ParameterRhodamine B Hydrazide (General)Rhodamine B Hydrazide for NO DetectionThis compound for Fe³⁺ Detection
Excitation Max (λex) ~510 nm[4]~510 nm[14]~534-543 nm[3][15]
Emission Max (λem) ~578 nm[4]~583 nm[14]550-700 nm (peak at 588 nm)[1][3]
Limit of Detection (LOD) Analyte DependentAs low as 20 nM[6][7]Not specified
Fluorescence Enhancement High (e.g., >1000-fold for NO)[7]>1000-fold[7]Significant turn-on[1]
Optimal pH Range Stable over a broad range (pH > 4)[6][7]pH > 4[7]Aqueous media[1]

Experimental Protocols

Protocol 1: General Synthesis of Rhodamine B Hydrazide

This protocol describes a common method for synthesizing the core Rhodamine B hydrazide structure.

  • Dissolution: Dissolve Rhodamine B (10 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.[16]

  • Addition of Hydrazine (B178648): Add an excess of hydrazine hydrate (B1144303) (e.g., 18 mL) dropwise to the solution.[16]

  • Reflux: Reflux the mixture overnight. The reaction is complete when the solution changes from dark pink to a transparent orange/light yellow, indicating the formation of the spirolactam ring.[16]

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol using a rotary evaporator.[16]

  • Purification: Wash the residue with 1 M HCl to remove excess hydrazine hydrate. Neutralize the solution by slowly adding 1 M NaOH with stirring until the pH reaches 8-9.[16]

  • Isolation: The resulting precipitate is the Rhodamine B hydrazide product. Filter the solid, wash it thoroughly with deionized water, and dry it in an oven.[16]

Protocol 2: In Vitro Detection of Nitric Oxide in Macrophage Cells

This protocol provides a workflow for using Rhodamine B hydrazide to visualize NO production in cultured cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells on coverslips or in imaging dishes until they reach the desired confluency.

  • Probe Loading: Prepare a stock solution of Rhodamine B hydrazide in DMSO. Dilute the stock solution in a serum-free culture medium to a final working concentration (e.g., 5-10 µM). Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.[7][17]

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any excess, unbound probe.[17]

  • NO Induction (for endogenous NO): To detect endogenously produced NO, stimulate the cells with an inducing agent like lipopolysaccharide (LPS) prior to or during probe loading.[6]

  • NO Induction (for exogenous NO): To validate the probe's response, treat the loaded cells with an NO donor, such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP), for 30 minutes.[6][14]

  • Imaging: Mount the coverslips on slides with a suitable mounting medium. Image the cells using a confocal fluorescence microscope. Use an excitation wavelength around 560 nm and collect emission between 570-620 nm. A significant increase in red fluorescence indicates the presence of nitric oxide.[17]

Experimental_Workflow cluster_workflow Cellular NO Detection Workflow cluster_results Expected Results A 1. Culture RAW 264.7 Cells B 2. Load Cells with Rhodamine B Hydrazide (10 µM) A->B C 3. Wash with PBS (3x) B->C D 4. Induce NO Production (e.g., with LPS/SNAP) C->D E 5. Confocal Microscopy Imaging D->E F 6. Analyze Red Fluorescence Signal E->F Result1 Control Cells: Low Fluorescence F->Result1 No NO Result2 NO-Positive Cells: Bright Red Fluorescence F->Result2 NO Present

Caption: Workflow for fluorescent detection of nitric oxide in live cells.

References

Technical Guide: Solubility and Applications of Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine dithenoyl hydrazide is a fluorescent and colorimetric probe notable for its high selectivity in detecting ferric iron (Fe³⁺). Structurally derived from rhodamine, this compound exhibits a distinct color change from colorless to pink and fluoresces upon binding with Fe³⁺, making it a valuable tool in various biological and environmental applications. This guide provides an in-depth overview of the solubility of this compound in common laboratory solvents, detailed experimental protocols for solubility determination, and a summary of its mechanism of action as a ferric iron probe.

Solubility of this compound

The solubility of a compound is a critical parameter for its application in experimental assays. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Quantitative solubility data is summarized in the table below.

SolventSolubility (mg/mL)Molar Concentration (mM)Method
DMSO~15[1][2]~22.16Standard Dissolution
DMSO25[3]36.94With ultrasonication and warming to 60°C[3]
DMF30[1][2]44.32Standard Dissolution

Note: The molecular weight of this compound is 676.8 g/mol . Molar concentration is calculated based on this value. The use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO for preparing stock solutions[3].

Experimental Protocols

General Protocol for Preparation of Stock Solutions

To prepare a stock solution of this compound, the crystalline solid should be dissolved in the solvent of choice. It is recommended to purge the solvent with an inert gas prior to dissolution to prevent potential oxidation[1]. For enhanced solubility in DMSO, ultrasonication and gentle warming (up to 60°C) can be employed[3]. Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use[3].

Standard Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., DMSO, DMF)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution and Quantification: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Measure the absorbance or peak area of the diluted sample.

  • Calculation: Determine the concentration of the saturated solution by comparing the analytical response to a standard curve of known concentrations of this compound. The solubility is expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess Rhodamine dithenoyl hydrazide to solvent prep2 Create supersaturated solution prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or centrifuge equil1->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify (UV-Vis/HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G cluster_properties_closed Properties cluster_properties_open Properties probe_closed This compound (Spirolactam form) probe_open Rhodamine-Fe³⁺ Complex (Ring-opened form) probe_closed->probe_open Binding prop_closed1 Non-fluorescent probe_closed->prop_closed1 prop_closed2 Colorless probe_closed->prop_closed2 prop_open1 Fluorescent probe_open->prop_open1 prop_open2 Pink probe_open->prop_open2 fe_ion Fe³⁺ fe_ion->probe_open

References

An In-Depth Technical Guide to the Spirolactam Ring-Opening Mechanism of Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of Rhodamine dithenoyl hydrazide, a highly selective fluorescent probe for the detection of ferric iron (Fe³⁺). The document details the core principles of its spirolactam ring-opening mechanism, presents key quantitative data, and offers detailed experimental protocols for its synthesis and use in both aqueous solutions and cellular imaging.

Core Principle: The Spirolactam Ring-Opening "Off-On" Mechanism

Rhodamine-based fluorescent probes are renowned for their excellent photophysical properties, including high molar extinction coefficients and fluorescence quantum yields.[1] Their application as chemosensors often relies on the elegant "off-on" switching mechanism governed by the reversible opening and closing of a non-fluorescent spirolactam ring.[1]

In its native state, this compound exists in a colorless, non-fluorescent form due to the presence of a closed spirolactam ring structure. This "off" state is characterized by a lack of conjugation across the xanthene fluorophore. Upon selective coordination with a target analyte, in this case, ferric iron (Fe³⁺), the spirolactam ring undergoes a conformational change to an open-ring amide structure. This ring-opening extends the π-conjugation system across the rhodamine scaffold, leading to a dramatic increase in fluorescence intensity and a visible color change to pink, thus transitioning to the "on" state.[2]

The selectivity of this compound for Fe³⁺ is conferred by the two thenoyl hydrazide moieties. These groups act as a recognition site, with the carbonyl and hydrazide nitrogens providing a suitable coordination environment for the ferric ion. This coordination event is the trigger for the subsequent spirolactam ring-opening and the resulting fluorescence enhancement.

Below is a diagram illustrating the logical flow of this mechanism.

ring_opening_mechanism Probe This compound (Spirolactam Form) Coordination Coordination Event Probe->Coordination Analyte Fe³⁺ Analyte->Coordination RingOpening Spirolactam Ring-Opening Coordination->RingOpening Fluorescence Enhanced Fluorescence (Ring-Opened Amide Form) RingOpening->Fluorescence

Figure 1: Logical workflow of the Fe³⁺-induced spirolactam ring-opening.

Quantitative Data Summary

The photophysical properties of this compound and its complex with Fe³⁺ are summarized in the table below. This data is essential for designing and interpreting experiments using this fluorescent probe.

ParameterThis compound (Free Probe)This compound-Fe³⁺ ComplexReference
Appearance ColorlessPink[2]
Fluorescence Non-fluorescentStrong orange fluorescence[3]
Excitation Maximum (λex) Not specified (negligible absorbance in visible region)543 nm[4]
Emission Maximum (λem) Not specified (negligible emission)550-700 nm (peak at 588 nm)[2][4]
Fluorescence Quantum Yield (ΦF) Not available0.35[5]
Detection Limit for Fe³⁺ N/A3.76 µmol/L (0.2 mg/L)

Signaling Pathway Diagram

The interaction between this compound and Fe³⁺, leading to the "turn-on" fluorescence response, can be visualized as a simple signaling pathway. The probe in its inactive, closed-ring form is activated by the binding of Fe³⁺, which initiates the conformational change to the fluorescent, open-ring form.

signaling_pathway cluster_0 Inactive State cluster_1 Active State ClosedRing This compound (Spirolactam Closed) OpenRing This compound-Fe³⁺ Complex (Spirolactam Open) ClosedRing->OpenRing Ring Opening Fluorescence Fluorescence Emission OpenRing->Fluorescence Fe3 Fe³⁺ Fe3->ClosedRing Binds

Figure 2: Signaling pathway of this compound activation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from Rhodamine B.

Step 1: Synthesis of Rhodamine B Hydrazide

This precursor is synthesized by the condensation of Rhodamine B with hydrazine (B178648) hydrate (B1144303).

  • Reagents and Materials:

    • Rhodamine B (4.8 g, 10 mmol)

    • Hydrazine hydrate (18 mL, excess)

    • Ethanol (B145695) (100 mL)

    • 250 mL round-bottom flask

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • Dissolve Rhodamine B in 100 mL of ethanol in a 250 mL round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution with stirring.

    • Attach a reflux condenser and heat the mixture to reflux. The solution will change color from dark pink to a transparent orange.

    • Continue refluxing overnight to ensure the reaction goes to completion.

    • After cooling to room temperature, remove the ethanol using a rotary evaporator.

    • The resulting crude product can be washed with distilled water and dried under a vacuum to yield a pink solid.[6]

Step 2: Synthesis of this compound

The final product is synthesized by reacting Rhodamine B hydrazide with 2-thiophenecarbonyl chloride.

  • Reagents and Materials:

  • Procedure:

    • Dissolve Rhodamine B hydrazide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (as a base) to the solution.

    • Slowly add 2-thiophenecarbonyl chloride (2 equivalents) dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol for Fe³⁺ Detection in Aqueous Solution

This protocol outlines the general procedure for using this compound for the fluorometric detection of Fe³⁺.

  • Materials:

    • Stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Aqueous buffer solution (e.g., PBS, pH 7.4).

    • Stock solutions of Fe³⁺ and other metal ions for selectivity studies.

    • Fluorometer.

  • Procedure:

    • Prepare a working solution of this compound (e.g., 10 µM) in the aqueous buffer. A small percentage of organic solvent like DMSO may be used to ensure solubility.

    • To a cuvette containing the probe solution, add varying concentrations of Fe³⁺.

    • Incubate the solution for a sufficient time (e.g., 120 minutes) to allow for the complexation and ring-opening to occur.[1]

    • Measure the fluorescence emission spectrum (e.g., 550-700 nm) with an excitation wavelength of 543 nm.

    • A noticeable increase in fluorescence intensity at approximately 588 nm indicates the presence of Fe³⁺.

    • For selectivity studies, repeat the experiment with other metal ions at the same concentration to ensure that only Fe³⁺ elicits a significant fluorescence response.

Protocol for Bioimaging of Fe³⁺ in Living Cells (HeLa Cells)

This compound can be used to visualize intracellular Fe³⁺ pools.

  • Materials:

    • HeLa cells.

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Phosphate-buffered saline (PBS).

    • Stock solution of this compound in DMSO.

    • FeCl₃ solution for loading cells with Fe³⁺.

    • Confocal fluorescence microscope.

  • Experimental Workflow:

experimental_workflow CellCulture 1. Culture HeLa cells on a confocal dish. ProbeLoading 2. Incubate cells with Rhodamine dithenoyl hydrazide (e.g., 10 µM) for 30-60 min. CellCulture->ProbeLoading Washing1 3. Wash with PBS to remove excess probe. ProbeLoading->Washing1 FeLoading 4. Treat cells with different concentrations of FeCl₃. Washing1->FeLoading Washing2 5. Wash with PBS. FeLoading->Washing2 Imaging 6. Image cells using a confocal microscope (Ex: ~543 nm, Em: ~588 nm). Washing2->Imaging

Figure 3: Experimental workflow for cellular imaging of Fe³⁺.
  • Detailed Procedure:

    • Cell Culture: Plate HeLa cells on a glass-bottom confocal dish and culture until they reach the desired confluency.

    • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of this compound (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37 °C.

    • Washing: Wash the cells twice with PBS to remove any excess, unbound probe.

    • Fe³⁺ Treatment (Optional): To observe the probe's response to changes in intracellular iron, treat the cells with various concentrations of an iron source like FeCl₃ for a specified period.

    • Imaging: Acquire fluorescence images using a confocal microscope. Use an excitation wavelength of approximately 543 nm and collect the emission between 560-620 nm to capture the probe's fluorescence. A significant increase in intracellular fluorescence will be observed in cells with higher levels of detectable Fe³⁺.[3]

Conclusion

This compound serves as a powerful tool for the selective detection of ferric iron. Its "off-on" fluorescence signaling, based on the Fe³⁺-triggered spirolactam ring-opening mechanism, allows for sensitive and specific detection in both chemical and biological systems. The detailed protocols and quantitative data provided in this guide are intended to facilitate its successful application in research and development settings.

References

A Technical Guide to the Discovery and Development of Rhodamine-Based Iron Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of rhodamine-based fluorescent probes for the detection of iron ions (Fe²⁺ and Fe³⁺). This document details the underlying chemistry, sensing mechanisms, and practical applications in biological systems, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to Rhodamine-Based Iron Probes

Rhodamine dyes are a class of highly fluorescent molecules characterized by their excellent photostability, high quantum yields, and tunable photophysical properties.[1] These characteristics make them ideal scaffolds for the development of "turn-on" fluorescent probes. In their native state, rhodamine-based iron probes typically exist in a colorless, non-fluorescent spirolactam ring structure. The interaction with iron ions triggers a conformational change to the open-ring, highly fluorescent amide form, resulting in a detectable colorimetric and fluorescent signal.[2][3] This mechanism provides a high signal-to-noise ratio, making these probes particularly suitable for sensitive detection of iron in various environments, including living cells.[4]

Sensing Mechanism: The Spirolactam Ring-Opening Cascade

The core of the sensing mechanism for most rhodamine-based iron probes is the reversible, iron-induced opening of a spirolactam ring. This process is a foundational concept in the design of these chemosensors.

Sensing_Mechanism Probe_Off Rhodamine Probe (Spirolactam Form) Colorless & Non-fluorescent Probe_On Rhodamine Probe-Fe Complex (Open-Ring Amide) Colored & Fluorescent Probe_Off->Probe_On + Feⁿ⁺ Probe_On->Probe_Off - Feⁿ⁺ (with chelator) Fluorescence Fluorescence Emission Probe_On->Fluorescence Excitation Fe_ion Iron Ion (Fe²⁺/Fe³⁺)

Caption: The "turn-on" sensing mechanism of rhodamine-based iron probes.

Quantitative Data of Representative Rhodamine-Based Iron Probes

The selection of an appropriate probe is critical for experimental success. The following table summarizes the key quantitative parameters for several widely used rhodamine-based iron probes to facilitate comparison.

Probe NameTarget IonDetection Limit (LOD)Linear RangeResponse TimeQuantum Yield (Φ)Solvent SystemReference
RhB-EDAFe³⁺-40–900 μM~280 min to equilibrium-Alcohol solution[1][3]
RhB-DCTFe³⁺0.0521 μM5-100 μM< 1 minute-Ethanol-water (1:1, v/v)[2]
NA-RhBEAFe³⁺0.84 μM0–500 μM--Ethanol (B145695)/buffer (4:1, v/v)[5]
Probe 1Fe²⁺-2-24 μM--PBS buffer[6]
NRF-Fe2+Fe²⁺89 nM-< 50 seconds-PBS solution (20 mM, pH = 7.4)[7]
CRENFe³⁺/Fe²⁺1.04 μM (Fe³⁺), 0.78 μM (Fe²⁺)10-90 μM< 5 minutes-Aqueous solution[7]

Experimental Protocols

General Synthesis and Purification of a Rhodamine B-based Iron Probe (RhB-EDA)

This protocol describes a common method for the synthesis of a rhodamine B-ethylenediamine (RhB-EDA) conjugate, a precursor for many iron probes.[1][8]

Synthesis_Workflow start Start reactants Dissolve Rhodamine B and Ethylenediamine (B42938) in Ethanol start->reactants reflux Reflux the Mixture reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent under Vacuum cool->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize by NMR, Mass Spectrometry, and FT-IR purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of rhodamine-based iron probes.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Rhodamine B (1 equivalent) and an excess of ethylenediamine (EDA, ~10 equivalents) in anhydrous ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess EDA under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography. The mobile phase is typically a gradient of dichloromethane (B109758) and methanol.

  • Characterization: The purified product (RhB-EDA) is characterized by:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • FT-IR Spectroscopy: To identify functional groups.[2]

Live-Cell Imaging of Labile Iron Pools

This protocol provides a general framework for using rhodamine-based probes to visualize intracellular labile iron pools.

Materials:

  • Rhodamine-based iron probe (e.g., a cell-permeable derivative)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging solution

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the rhodamine-based iron probe in DMSO.

    • Dilute the stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or live-cell imaging solution to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Excite the probe at its excitation wavelength (typically around 550-560 nm for rhodamine B derivatives) and collect the emission (around 580-590 nm).[1][2]

    • Acquire images using a confocal or widefield fluorescence microscope.

Troubleshooting:

  • High Background: Reduce probe concentration or incubation time. Ensure thorough washing.

  • Weak Signal: Increase probe concentration or incubation time. Check the filter sets on the microscope.

  • Phototoxicity: Minimize exposure time and excitation light intensity. Use an anti-fade reagent if imaging for extended periods.[]

Application in Studying Iron-Related Biological Pathways: Ferroptosis

Rhodamine-based iron probes are valuable tools for studying ferroptosis, an iron-dependent form of programmed cell death. These probes can be used to monitor the labile iron pool, which is a key player in the ferroptotic process.[7][10]

Ferroptosis_Pathway cluster_cell Cell Glutathione Glutathione (GSH) GPX4 GPX4 Glutathione->GPX4 Reduces Lipid_ROS Lipid ROS GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Fe2 Fe²⁺ (Labile Iron Pool) Fe2->Lipid_ROS Catalyzes (Fenton Reaction) Probe Rhodamine-Fe²⁺ Probe Fe2->Probe Activates Fluorescence Fluorescence Signal Probe->Fluorescence

Caption: Role of labile iron in ferroptosis and its detection by rhodamine probes.

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[11] Rhodamine-based probes that are selective for Fe²⁺ can be used to visualize the dynamics of the labile iron pool during the induction of ferroptosis.[7][12] An increase in the fluorescence signal from the probe would indicate an elevation in the intracellular concentration of labile Fe²⁺, a key event in the execution of ferroptosis.

Design Principles of Rhodamine-Based Iron Probes

The effectiveness of a rhodamine-based iron probe is determined by the interplay of its molecular components. Understanding these relationships is key to designing novel probes with improved characteristics.

Probe_Design_Logic cluster_components Probe Components cluster_properties Probe Properties Rhodamine_Core Rhodamine Scaffold (e.g., Rhodamine B, 6G) Selectivity Selectivity (Fe²⁺ vs. Fe³⁺, other metals) Rhodamine_Core->Selectivity Sensitivity Sensitivity (LOD) Rhodamine_Core->Sensitivity Chelator Iron Chelating Unit (e.g., Ethylenediamine) Chelator->Selectivity Kinetics Kinetics (Response Time) Chelator->Kinetics Linker Linker (e.g., Amide bond) Linker->Kinetics Localization Subcellular Localization Linker->Localization

Caption: Logical relationships in the design of rhodamine-based iron probes.

  • Rhodamine Scaffold: The choice of the rhodamine base (e.g., Rhodamine B, Rhodamine 6G) influences the photophysical properties of the probe, such as its excitation and emission wavelengths and quantum yield.

  • Iron Chelating Unit: The chelator determines the selectivity of the probe for a specific iron oxidation state (Fe²⁺ or Fe³⁺) and its affinity for the ion. The nature of the chelator also impacts the kinetics of the binding event.

  • Linker: The linker connects the rhodamine scaffold to the chelating unit and can be modified to influence the probe's solubility, cell permeability, and subcellular localization.

By rationally modifying these three components, researchers can develop new rhodamine-based iron probes with tailored properties for specific applications in chemistry, biology, and medicine.

References

Technical Guide: Principle and Application of Rhodamine Dithenoyl Hydrazide for Colorimetric Fe³⁺ Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A "Turn-On" Fluorescent and Colorimetric Chemosensor for Ferric Iron

The detection of ferric iron (Fe³⁺) is crucial in various fields, from environmental monitoring to understanding its role in biological systems and drug development. Rhodamine dithenoyl hydrazide has emerged as a highly selective and sensitive chemosensor for Fe³⁺. Its mechanism relies on a phenomenon known as "turn-on" sensing, which involves a structural change in the molecule upon binding with the target ion, leading to a distinct and measurable optical response.

At the heart of this mechanism is the spirolactam structure of the rhodamine moiety. In its native state, this compound exists in a colorless, non-fluorescent, closed-ring spirolactam form.[1][2][3] This is because the spirolactam ring prevents the π-conjugation of the xanthene fluorophore, thus quenching its fluorescence.

Upon the introduction of Fe³⁺ ions, the thiophene (B33073) carbonyl groups of the dithenoyl hydrazide moiety act as a recognition site, selectively coordinating with the ferric ion.[2] This binding event induces the opening of the spirolactam ring, leading to the formation of a highly conjugated, ring-opened amide structure.[1][2][3] This structural transformation restores the π-conjugation of the rhodamine fluorophore, resulting in a dramatic "turn-on" of both its color and fluorescence. The solution undergoes a visible color change from colorless to pink, and a strong fluorescence emission is observed, typically in the yellow-orange region of the spectrum.[1][3] This dual response allows for both qualitative "naked-eye" detection and quantitative analysis through spectrophotometry and fluorometry.

The selectivity of this compound for Fe³⁺ is a key advantage. Studies have shown that the probe exhibits a significant response to Fe³⁺ with minimal interference from other common metal ions, making it a robust tool for complex sample analysis.[2]

Signaling Pathway Diagram

Fe3_Detection_Pathway Probe_Off This compound (Spirolactam Form) Colorless & Non-Fluorescent Complex Probe-Fe³⁺ Complex (Ring-Opened Amide Form) Pink & Fluorescent Probe_Off->Complex + Fe³⁺ (Binding) Fe3_ion Fe³⁺ Signal Colorimetric & Fluorescent 'Turn-On' Signal Complex->Signal Detection

Caption: Fe³⁺ induced "turn-on" signaling pathway of this compound.

Quantitative Data Summary

The performance of this compound as a chemosensor for Fe³⁺ has been quantified in several studies. The key parameters are summarized in the table below.

ParameterValueReference
Detection Principle Colorimetric and Fluorometric "Turn-On"[2]
Visual Change Colorless to Pink[1][3]
Maximum Absorption (λ_abs_) ~562 nm[1]
Maximum Emission (λ_em_) ~584 nm[1]
Detection Limit (LOD) 3.76 µmol/L (0.2 mg/L)[2]
Stoichiometry (Probe:Fe³⁺) 1:1[2]
pH Range Effective over a broad pH span[2]
Selectivity High selectivity for Fe³⁺ over other metal ions[2]

Experimental Protocols

Synthesis of Rhodamine B Hydrazide (Precursor)

Rhodamine B hydrazide is the key precursor for the synthesis of the final Fe³⁺ probe. A general and widely used protocol for its synthesis is as follows:

Materials:

Procedure:

  • Dissolve Rhodamine B (e.g., 4.8 g, 10 mmol) in ethanol (e.g., 100 mL) in a round-bottom flask.[4]

  • Add an excess of hydrazine hydrate (e.g., 18 mL) dropwise to the solution while stirring.[4]

  • Reflux the mixture overnight. The color of the solution will change from dark pink to a transparent orange, indicating the formation of the spirolactam ring.[4]

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.[4]

  • To remove excess hydrazine hydrate, wash the residue with 1 M HCl.

  • Slowly add 1 M NaOH with stirring to neutralize the solution until the pH reaches 8-9, at which point a precipitate will form.[4]

  • Filter the resulting precipitate, wash it thoroughly with distilled water, and dry it in an oven to obtain Rhodamine B hydrazide as a pale pink solid.

Synthesis of this compound

This one-step synthesis involves the acylation of Rhodamine B hydrazide.

Materials:

  • Rhodamine B hydrazide

  • 2-Thiophenecarbonyl chloride

  • Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine)

Procedure:

  • Dissolve Rhodamine B hydrazide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

  • Slowly add a solution of 2-thiophenecarbonyl chloride in the same anhydrous solvent to the reaction mixture. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, the product can be purified by standard techniques such as column chromatography on silica (B1680970) gel to yield the pure this compound. The structure of the final product should be confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol for Colorimetric and Fluorescent Detection of Fe³⁺

Materials and Equipment:

  • This compound stock solution (e.g., 1 mM in DMSO or acetonitrile)

  • Aqueous solution of Fe³⁺ (e.g., from FeCl₃ or Fe(NO₃)₃) of known concentrations

  • Buffer solution (e.g., HEPES or Tris-HCl, pH ~7.4)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of the working solution: Prepare a dilute working solution of this compound (e.g., 10 µM) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water or ethanol and water, buffered to a physiological pH (around 7.4).

  • Colorimetric Detection (Qualitative): To a sample of the probe's working solution, add a small amount of the Fe³⁺ containing sample. A visual color change from colorless to pink indicates the presence of Fe³⁺.

  • Quantitative Analysis (UV-Vis Spectroscopy):

    • To a series of cuvettes, add the probe's working solution.

    • Add increasing concentrations of the Fe³⁺ standard solution to each cuvette.

    • Record the UV-Vis absorption spectra, typically from 400 to 700 nm.

    • A new absorption peak around 562 nm will appear and its intensity will increase with the concentration of Fe³⁺.[1]

    • Plot the absorbance at the maximum wavelength against the Fe³⁺ concentration to generate a calibration curve.

  • Quantitative Analysis (Fluorescence Spectroscopy):

    • To a series of fluorescence cuvettes, add the probe's working solution.

    • Add increasing concentrations of the Fe³⁺ standard solution.

    • Record the fluorescence emission spectra (e.g., from 550 to 700 nm) with an excitation wavelength of around 530-550 nm.

    • A significant increase in fluorescence intensity at the emission maximum (around 584 nm) will be observed with increasing Fe³⁺ concentration.[1]

    • Plot the fluorescence intensity at the emission maximum against the Fe³⁺ concentration to create a calibration curve.

  • Selectivity Study: To assess the selectivity, repeat the above procedures with other potentially interfering metal ions at the same concentration as Fe³⁺. A minimal change in color or fluorescence in the presence of other ions demonstrates the high selectivity of the probe for Fe³⁺.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_detection Fe³⁺ Detection Synth_RB_Hydrazide Synthesis of Rhodamine B Hydrazide Synth_Probe Synthesis of This compound Synth_RB_Hydrazide->Synth_Probe Purification Purification & Characterization Synth_Probe->Purification Prep_Solutions Prepare Probe & Fe³⁺ Solutions Purification->Prep_Solutions Qualitative Visual Colorimetric Test (Colorless to Pink) Prep_Solutions->Qualitative Quantitative_UV UV-Vis Spectroscopy (Absorbance at ~562 nm) Prep_Solutions->Quantitative_UV Quantitative_Fluo Fluorescence Spectroscopy (Emission at ~584 nm) Prep_Solutions->Quantitative_Fluo Selectivity Selectivity Test with Other Metal Ions Prep_Solutions->Selectivity

Caption: General workflow for the synthesis and application of this compound for Fe³⁺ detection.

Conclusion

This compound serves as a powerful and practical tool for the selective and sensitive detection of Fe³⁺ ions. Its "turn-on" colorimetric and fluorescent signaling mechanism, coupled with its high selectivity, makes it suitable for a wide range of applications, including environmental analysis and biological imaging. The straightforward synthesis and clear detection protocols further enhance its utility for researchers and professionals in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for Cellular Iron Imaging with Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Rhodamine dithenoyl hydrazide as a fluorescent probe for the detection and imaging of cellular iron (Fe³⁺). This "turn-on" probe offers high selectivity and sensitivity, making it a valuable tool for studying iron homeostasis and its role in various physiological and pathological processes.

Principle and Mechanism of Action

This compound is a fluorescent chemosensor designed for the specific detection of ferric iron (Fe³⁺). The probe's mechanism relies on a Fe³⁺-triggered opening of a non-fluorescent spirolactam ring structure. In its native state, the spirolactam form is colorless and non-fluorescent. Upon binding with Fe³⁺, the spirolactam ring opens, leading to the formation of a highly conjugated and fluorescent rhodamine structure. This results in a distinct color change from colorless to pink and a significant "turn-on" fluorescent signal, enabling both colorimetric and fluorometric detection of Fe³⁺.[1][2] The probe exhibits good cell membrane permeability, allowing for the imaging of intracellular Fe³⁺ in living cells.[1]

G cluster_0 Probe State: Before Fe³⁺ Binding cluster_1 Probe State: After Fe³⁺ Binding Probe_Off This compound (Spirolactam Form) Properties_Off Colorless Non-fluorescent Probe_Off->Properties_Off Probe_On Probe-Fe³⁺ Complex (Open-Ring Form) Probe_Off->Probe_On Spirolactam Ring Opening Properties_On Pink Color Strong Fluorescence Probe_On->Properties_On Fe3_ion Fe³⁺ Fe3_ion->Probe_Off Binding Event

Caption: Fe³⁺-induced "turn-on" mechanism of this compound.

Quantitative Data

The performance of this compound as a Fe³⁺ probe is summarized in the table below. The data is compiled from studies utilizing N,N-dithenoyl-rhodamine for Fe³⁺ detection.[1]

ParameterValue / ObservationReference
Detection Limit 3.76 µmol/L (0.2 mg/L)[1]
Excitation Wavelength (λex) ~534 nm
Emission Wavelength (λem) 550-700 nm (peak at ~588 nm)
Binding Stoichiometry (Probe:Fe³⁺) 1:1[1]
Selectivity High selectivity for Fe³⁺ over other metal ions and anions.[1]
pH Range Stable over a broad pH span.[1]
Response Time Rapid fluorescence response.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the preparation of the Rhodamine B hydrazide intermediate followed by its reaction with 2-thiophenecarbonyl chloride.[1][3]

Step 1: Synthesis of Rhodamine B Hydrazide [3]

  • Dissolve Rhodamine B (10 mmol) in ethanol (B145695) (100 mL) in a 250 mL flask.

  • Add hydrazine (B178648) hydrate (B1144303) (18 mL, excess) dropwise to the solution.

  • Reflux the mixture overnight. The solution will change from dark pink to a transparent orange color.

  • After cooling, remove the solvent using a rotary evaporator.

  • Wash the residue with 1 M HCl to remove excess hydrazine hydrate.

  • Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9 to precipitate the product.

  • Filter the resulting precipitate, wash it three times with pure water, and dry it in an oven.

Step 2: Synthesis of N,N-dithenoyl-rhodamine (this compound) [1]

  • Dissolve Rhodamine B hydrazide in a suitable solvent.

  • React the dissolved Rhodamine B hydrazide with 2-thiophenecarbonyl chloride.

  • The final product, N,N-dithenoyl-rhodamine, is obtained after purification.

  • Characterize the structure of the synthesized probe using ¹H NMR, ¹³C NMR spectroscopy, IR spectroscopy, and HRMS spectrometry.[1]

Protocol for Cellular Iron Imaging

This protocol outlines the steps for imaging intracellular Fe³⁺ in living cells using the synthesized this compound probe.[1]

Materials:

  • This compound probe

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Phosphate-buffered saline (PBS) or other suitable cell culture medium

  • Human cell line (e.g., HeLa cells)[4]

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Culture the chosen cell line to an appropriate confluency on a suitable imaging dish or plate.

  • Cell Loading with the Probe:

    • Dilute the this compound stock solution to the desired final concentration in cell culture medium.

    • Remove the existing culture medium from the cells and wash with PBS.

    • Incubate the cells with the probe-containing medium for a specific duration at 37°C in a CO₂ incubator.

  • Washing: After incubation, wash the cells with PBS to remove any excess, unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope.

    • Use an excitation wavelength around 534 nm and collect the emission between 550-700 nm.

    • Acquire images of both a control (un-treated) and an experimental group (e.g., cells treated with an iron source or chelator).

  • Data Analysis:

    • Quantify the fluorescence intensity of the images.

    • Compare the fluorescence intensity between the control and experimental groups to determine the relative changes in intracellular Fe³⁺ levels.

G Start Start Synthesis Synthesize Rhodamine Dithenoyl Hydrazide Start->Synthesis Stock_Solution Prepare Probe Stock Solution (DMSO) Synthesis->Stock_Solution Cell_Culture Culture Cells Stock_Solution->Cell_Culture Loading Load Cells with Probe Cell_Culture->Loading Incubation Incubate Cells Loading->Incubation Washing Wash to Remove Excess Probe Incubation->Washing Imaging Fluorescence Microscopy (Ex: ~534 nm, Em: 550-700 nm) Washing->Imaging Data_Analysis Analyze Fluorescence Intensity Imaging->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cellular iron imaging.

Conclusion

This compound is a highly effective fluorescent probe for the detection and imaging of intracellular Fe³⁺. Its "turn-on" fluorescence mechanism, coupled with its high selectivity and cell permeability, makes it a powerful tool for researchers in various fields, including cell biology, neuroscience, and drug development, to investigate the intricate roles of iron in cellular function and disease.

References

Application Notes and Protocols for Rhodamine Dithenoyl Hydrazide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine dithenoyl hydrazide is a highly selective and sensitive fluorescent probe primarily utilized for the detection of ferric iron (Fe³⁺) in biological systems.[1][2] Its application is particularly valuable in fluorescence microscopy for visualizing and quantifying intracellular Fe³⁺ levels. The probe operates on a "turn-on" fluorescence mechanism, where it is initially in a non-fluorescent, colorless state and exhibits a significant increase in fluorescence intensity upon binding to Fe³⁺.[3] This property allows for a high signal-to-noise ratio, making it an excellent tool for imaging labile Fe³⁺ pools in living cells.[1]

The underlying mechanism for this fluorescence activation is the Fe³⁺-induced ring-opening of the non-fluorescent spirolactam form of the rhodamine scaffold to the highly fluorescent, ring-opened amide form.[3] This process also results in a visible color change from colorless to pink, enabling colorimetric detection in addition to fluorometric analysis.[2]

Photophysical and Chemical Properties

This compound possesses favorable photophysical properties for fluorescence microscopy applications. A summary of its key quantitative data is presented below.

PropertyValueReference
Excitation Maximum (λex) ~534-543 nm[2]
Emission Maximum (λem) ~550-700 nm (peak at ~588 nm with Fe³⁺)[2]
Molar Extinction Coefficient (ε) Data not available
Quantum Yield (Φ) Data not available
Molecular Formula C₃₈H₃₆N₄O₄S₂[4]
Molecular Weight 676.85 g/mol [4]
Solubility Soluble in DMSO and DMF

Selectivity Profile

This compound exhibits remarkable selectivity for Fe³⁺ over a wide range of other biologically relevant metal ions and anions.[1][2] The fluorescence response to various ions is summarized below.

IonFluorescence ResponseReference
Fe³⁺ Strong fluorescence enhancement[1][3]
Fe²⁺ No significant fluorescence[2]
Na⁺, K⁺, Mg²⁺, Ca²⁺ No significant fluorescence[5]
Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺ No significant fluorescence[5][6]
Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺ No significant fluorescence[5]
Anions (e.g., Cl⁻, NO₃⁻, SO₄²⁻) No significant fluorescence[1]

Signaling Pathway: Fe³⁺ Detection Mechanism

The "turn-on" fluorescence of this compound upon Fe³⁺ detection is governed by the opening of a spirolactam ring. This process is a well-established mechanism for rhodamine-based chemosensors.

Fe3_Detection_Mechanism Probe_Off This compound (Spirolactam Form) Probe_On Probe-Fe³⁺ Complex (Ring-Opened Amide Form) Probe_Off->Probe_On Binding of Fe³⁺ Fluorescence Fluorescence Emission (~588 nm) Probe_On->Fluorescence Excitation (~543 nm) Fe3 Fe³⁺

Caption: Fe³⁺ binding triggers the ring-opening of the spirolactam structure.

Experimental Protocols

Preparation of Stock Solution

A stock solution of this compound is typically prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 1-10 mM stock solution by dissolving the powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.77 mg of the probe in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.

Live Cell Imaging of Intracellular Fe³⁺

This protocol outlines the steps for staining and imaging labile Fe³⁺ in living cells using this compound.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • This compound stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, MEM)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Dilute the this compound stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS, HBSS) to a final working concentration of 5-20 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

    • Remove the culture medium from the cells and wash once with warm PBS or HBSS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined for each cell line.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with warm PBS or HBSS to remove any excess, unbound probe.

  • Imaging:

    • Mount the coverslip or dish onto the fluorescence microscope.

    • Excite the sample at ~543 nm and collect the emission at ~560-620 nm.

    • Acquire images using appropriate microscope settings (e.g., laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Experimental Workflow

The following diagram illustrates the general workflow for a live-cell imaging experiment using this compound.

Experimental_Workflow Start Start Cell_Culture Culture cells on imaging dish/coverslip Start->Cell_Culture Prepare_Probe Prepare working solution of This compound Cell_Culture->Prepare_Probe Load_Cells Load cells with the probe (15-60 min at 37°C) Prepare_Probe->Load_Cells Wash_Cells Wash cells to remove excess probe Load_Cells->Wash_Cells Image_Cells Image cells using fluorescence microscopy Wash_Cells->Image_Cells Analyze_Data Analyze fluorescence intensity to determine Fe³⁺ levels Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for live-cell imaging of Fe³⁺.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the probe concentration or incubation time.

    • Ensure the fluorescence microscope filter sets are appropriate for the excitation and emission spectra of the probe.

    • Check the health of the cells, as unhealthy cells may not efficiently take up the probe.

  • High Background Fluorescence:

    • Ensure thorough washing after probe loading to remove all unbound probe.

    • Decrease the probe concentration.

    • Use a serum-free medium for probe loading, as serum components can sometimes interfere.

  • Phototoxicity:

    • Minimize the exposure time and excitation light intensity during imaging.

    • Use a more sensitive detector to reduce the required excitation power.

    • Acquire images at longer intervals for time-lapse experiments.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Application Note: Ultrasensitive Detection of Ferric Iron (Fe³⁺) in Aqueous Samples using Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Rhodamine dithenoyl hydrazide, a highly selective and sensitive fluorescent and colorimetric probe for the detection of ferric iron (Fe³⁺) in aqueous environments. The probe operates on a "turn-on" mechanism, exhibiting a distinct color change from colorless to pink and a significant fluorescence enhancement upon binding with Fe³⁺. This system allows for rapid, real-time detection of Fe³⁺ with a low detection limit, making it a valuable tool for environmental monitoring, water quality assessment, and various research applications. The underlying mechanism involves the Fe³⁺-induced opening of the probe's spirolactam ring. This document provides a comprehensive protocol for the synthesis of the probe and its application in the determination of Fe³⁺ concentration in water samples.

Introduction

Iron is an essential element for most living organisms, but its presence in excessive amounts in water can lead to significant environmental and health issues. Therefore, the development of sensitive and selective methods for the detection of ferric iron (Fe³⁺) is of great importance. Fluorescent chemosensors have emerged as powerful tools for ion detection due to their high sensitivity, operational simplicity, and potential for real-time monitoring. Rhodamine-based probes are particularly advantageous due to their excellent photophysical properties. This compound is a novel probe that demonstrates high selectivity and sensitivity for Fe³⁺ over other competing metal ions.[1][2][3][4][5][6] The detection is based on a structural change from a non-fluorescent spirolactam form to a highly fluorescent, ring-opened amide form upon complexation with Fe³⁺.[1][2] This transition also results in a clear color change, enabling visual detection.[1][2][5]

Quantitative Data Summary

The performance of the this compound probe for Fe³⁺ detection is summarized in the table below.

ParameterValueReference
Detection Limit 3.76 µmol/L (0.2 mg/L)[6]
Excitation Wavelength (max) 534 nm / 543 nm[4][5]
Emission Wavelength (max) 550-700 nm (peak at 588 nm)[5]
Stoichiometry (Probe:Fe³⁺) 1:1[7]
pH Range 4-13[1][2]
Response Time Within seconds[1][2]
Selectivity High selectivity for Fe³⁺ over other common metal and ferrous ions.[5]
Visual Detection Colorless to pink[1][2][5]

Signaling Pathway

The detection mechanism of this compound for Fe³⁺ is based on a well-established spirolactam ring-opening process. In the absence of Fe³⁺, the probe exists in a colorless, non-fluorescent spirocyclic form. Upon the addition of Fe³⁺, the iron ion coordinates with the carbonyl oxygen and nitrogen atoms of the hydrazide moiety. This interaction induces the opening of the spirolactam ring, leading to the formation of a highly conjugated and fluorescent xanthene structure. This ring-opened form exhibits strong absorption and emission in the visible region.

G Signaling Pathway of this compound with Fe³⁺ Probe_Spiro This compound (Spirolactam Form) Colorless & Non-fluorescent Probe_Open Probe-Fe³⁺ Complex (Ring-Opened Amide Form) Pink & Fluorescent Probe_Spiro->Probe_Open + Fe³⁺ (Binding) Fe3_ion Fe³⁺ Ion Probe_Open->Probe_Spiro - Fe³⁺ (Reversible)

Caption: Fe³⁺ induced spirolactam ring-opening mechanism.

Experimental Protocols

I. Synthesis of this compound

This protocol describes a one-step synthesis from Rhodamine B hydrazide and 2-thiophenecarbonyl chloride.[6]

Materials:

Procedure:

  • Dissolve Rhodamine B hydrazide (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-thiophenecarbonyl chloride (2.2 equivalents) in anhydrous DCM to the flask.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with distilled water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[6]

II. Protocol for Fe³⁺ Detection in Water Samples

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Fe³⁺ standard solution (e.g., FeCl₃ in deionized water)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Water sample to be analyzed

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of this compound (e.g., 10 µM) by diluting the stock solution in the buffer.

  • Calibration Curve:

    • Prepare a series of standard Fe³⁺ solutions with varying concentrations in the buffer.

    • To each standard solution, add the this compound working solution to a final concentration of 10 µM.

    • Incubate the solutions for a few minutes at room temperature.

    • Measure the fluorescence intensity of each solution at an emission wavelength of 588 nm (with excitation at 534 nm).

    • Plot the fluorescence intensity as a function of Fe³⁺ concentration to generate a calibration curve.

  • Analysis of Water Sample:

    • Take a known volume of the water sample and add the this compound working solution to a final concentration of 10 µM.

    • Incubate the sample for a few minutes at room temperature.

    • Measure the fluorescence intensity of the sample under the same conditions as the calibration curve.

    • Determine the Fe³⁺ concentration in the water sample by interpolating the fluorescence intensity value on the calibration curve.

  • Visual Detection (Qualitative):

    • Add the this compound working solution to the water sample.

    • A color change from colorless to pink indicates the presence of Fe³⁺.

Experimental Workflow

The following diagram illustrates the workflow for the detection of Fe³⁺ in water samples using this compound.

G Experimental Workflow for Fe³⁺ Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Rhodamine Dithenoyl Hydrazide Stock Solution Mix Mix Probe with Standards and Water Sample Prep_Probe->Mix Prep_Standards Prepare Fe³⁺ Standard Solutions Prep_Standards->Mix Prep_Sample Collect Water Sample Prep_Sample->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Fluorescence (Ex: 534 nm, Em: 588 nm) Incubate->Measure Cal_Curve Generate Calibration Curve from Standards Measure->Cal_Curve Determine_Conc Determine Fe³⁺ Concentration in Sample Measure->Determine_Conc Cal_Curve->Determine_Conc

Caption: Workflow for quantitative Fe³⁺ analysis.

Conclusion

This compound is a robust and efficient chemosensor for the detection of Fe³⁺ in aqueous samples. Its high sensitivity, selectivity, and rapid response, coupled with the ability for both fluorometric and colorimetric detection, make it a highly practical tool for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols provided herein offer a straightforward and reliable method for the synthesis and application of this valuable probe.

References

Application Notes and Protocols for Live-Cell Imaging of the Labile Iron Pool with Rhodamine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of rhodamine-based fluorescent probes for the detection and imaging of the labile iron pool (LIP) in living cells. The protocols and data presented herein are based on published research and provide a framework for the successful application of these powerful tools in cellular biology and drug discovery.

The labile iron pool is a crucial intracellular component, representing a pool of chelatable and redox-active iron. This pool is highly dynamic and plays a pivotal role in various cellular processes. Its dysregulation is implicated in numerous diseases, making the ability to visualize and quantify the LIP in live cells a critical area of research. Rhodamine-based probes have emerged as valuable tools for this purpose, offering high sensitivity and selectivity.

It is important to note that different rhodamine derivatives exhibit selectivity for different oxidation states of iron. For instance, while many probes are designed to detect ferrous iron (Fe2+), the primary constituent of the LIP, some, like Rhodamine dithenoyl hydrazide, are reported to be selective for ferric iron (Fe3+)[1][2]. This document will cover the general principles and protocols applicable to rhodamine-based iron probes, with specific examples provided for both Fe2+ and Fe3+ detection.

Quantitative Data Summary

The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. The following table summarizes the key quantitative data for representative rhodamine-based iron probes.

Probe NameTarget IonExcitation Max (nm)Emission Max (nm)Solvent/BufferReference
This compound Fe3+534550-700 (peak at 588)Aqueous solution[1]
RhoNox-1 Fe2+555570-650HBSS[3]
IP1 (Iron Probe 1) Fe2+Not specified in snippets508Aqueous solution[4]

Experimental Protocols

The following protocols provide a detailed methodology for the use of rhodamine-based probes for live-cell imaging of the labile iron pool.

Protocol 1: General Protocol for Live-Cell Imaging of Labile Iron with Rhodamine-Based Probes

This protocol provides a general workflow that can be adapted for various rhodamine-based iron probes. Specific parameters such as probe concentration and incubation time may need to be optimized for different cell types and experimental conditions.

Materials:

  • Rhodamine-based iron probe (e.g., RhoNox-1 for Fe2+, this compound for Fe3+)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cell culture medium (e.g., DMEM, phenol (B47542) red-free)[4]

  • Fetal Bovine Serum (FBS)[4]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells of interest cultured on appropriate imaging dishes (e.g., 4-well chamber slides)[4]

  • Iron source (e.g., Ferrous ammonium (B1175870) sulfate (B86663) - FAS) for positive control[4][5]

  • Iron chelator (e.g., Deferoxamine - DFO) for negative control[5]

  • Confocal microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation: Prepare a stock solution of the rhodamine-based probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light[2]. The final concentration of the stock solution will depend on the specific probe.

  • Cell Culture and Plating:

    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator[4].

    • One to two days prior to imaging, passage the cells and plate them in a phenol red-free medium on 4-well chamber slides or other imaging-compatible plates[4]. Allow cells to reach 50-70% confluency[4].

  • Experimental Treatments (Optional):

    • Iron Loading (Positive Control): To induce an increase in the labile iron pool, treat cells with an iron source. For example, supplement the culture medium with 100 µM ferrous ammonium sulfate (FAS) for a specified period (e.g., 30 minutes to 20 hours)[3][4].

    • Iron Depletion (Negative Control): To decrease the labile iron pool, treat cells with an iron chelator like Deferoxamine (DFO). The concentration and incubation time will need to be optimized.

  • Probe Loading:

    • Remove the culture medium from the cells and wash them with a suitable imaging buffer (e.g., HBSS).

    • Prepare the probe working solution by diluting the stock solution in the imaging buffer to the desired final concentration (e.g., 5 µM for RhoNox-1)[3].

    • Incubate the cells with the probe working solution for a specific duration (e.g., 1 hour) at 37°C, protected from light[3].

  • Imaging:

    • After incubation, wash the cells with the imaging buffer to remove any excess probe.

    • Acquire images using a confocal microscope equipped with the appropriate excitation and emission filters for the specific rhodamine probe being used. For example, for RhoNox-1, use an excitation of 555 nm and collect emission between 570-650 nm[3]. For this compound, use an excitation of 534 nm and collect emission between 550-700 nm[1].

  • Data Analysis:

    • Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ).

    • Compare the fluorescence intensity between different treatment groups (e.g., control, iron-loaded, iron-depleted) to assess changes in the labile iron pool.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the live-cell imaging of the labile iron pool.

cluster_0 Cellular Iron Homeostasis Transferrin-Bound Iron Transferrin-Bound Iron TfR1 Transferrin Receptor 1 Transferrin-Bound Iron->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis Labile Iron Pool (Fe2+) Labile Iron Pool (Fe2+) Endosome->Labile Iron Pool (Fe2+) Release via DMT1 DMT1 Divalent Metal Transporter 1 Ferritin (Storage) Ferritin (Storage) Labile Iron Pool (Fe2+)->Ferritin (Storage) Storage Mitochondria Mitochondria Labile Iron Pool (Fe2+)->Mitochondria Utilization Ferroportin (Export) Ferroportin (Export) Labile Iron Pool (Fe2+)->Ferroportin (Export) Export Ferritin (Storage)->Labile Iron Pool (Fe2+) Release cluster_1 Live-Cell Imaging Workflow Start Start Cell_Culture Culture cells on imaging plates Start->Cell_Culture Treatment Treat with iron source (e.g., FAS) or chelator (e.g., DFO) (Optional) Cell_Culture->Treatment Probe_Loading Incubate cells with Rhodamine-based probe Treatment->Probe_Loading Wash Wash to remove excess probe Probe_Loading->Wash Imaging Acquire images using confocal microscopy Wash->Imaging Analysis Quantify fluorescence intensity Imaging->Analysis End End Analysis->End cluster_2 Probe Activation Mechanism (Turn-On) Probe_Inactive Non-fluorescent Probe (e.g., Rhodamine hydrazide) Probe_Active Fluorescent Probe (Open-ring form) Probe_Inactive->Probe_Active Binding of Iron Labile_Iron Labile Fe2+/Fe3+ Labile_Iron->Probe_Active Fluorescence Fluorescence Emission Probe_Active->Fluorescence

References

Application Notes and Protocols for Staining Cultured Cells with Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine dithenoyl hydrazide is a highly selective and sensitive "turn-on" fluorescent probe designed for the detection of ferric iron (Fe³⁺) in biological systems.[1][2] Its operational principle is based on a structural change from a non-fluorescent spirolactam form to a highly fluorescent ring-opened amide form upon binding with Fe³⁺. This property makes it an invaluable tool for visualizing and quantifying fluctuations in intracellular Fe³⁺ levels, which are implicated in numerous physiological and pathological processes, including cellular metabolism, oxidative stress, and neurodegenerative diseases. This document provides a detailed protocol for the application of this compound in staining cultured cells.

Physicochemical Properties and Spectral Data

Proper handling and storage of this compound are crucial for maintaining its efficacy as a fluorescent probe. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₈H₃₆N₄O₄S₂[3]
Molecular Weight 676.85 g/mol [3]
Excitation Maximum (λex) ~534-543 nm[4][5]
Emission Maximum (λem) ~550-700 nm (peak at ~588 nm with Fe³⁺)[4][5]
Appearance White to yellow solid[4]
Solubility Soluble in DMSO and DMF[3]
Storage Store at -20°C, protected from light and moisture.[4]

Mechanism of Action: Fe³⁺ Detection

This compound exists in a non-fluorescent, colorless spirolactam configuration. In the presence of Fe³⁺, the probe undergoes a conformational change to a ring-opened, fluorescently active form. This "turn-on" mechanism provides a high signal-to-noise ratio for imaging applications.

G Sensing Mechanism of this compound Probe_off This compound (Spirolactam Form) Probe_on Probe-Fe³⁺ Complex (Ring-Opened Amide Form) Probe_off->Probe_on + Fe³⁺ Binding No_Fluorescence No Fluorescence Probe_off->No_Fluorescence Non-fluorescent Fluorescence Fluorescence Emission (~588 nm) Probe_on->Fluorescence Fluorescent Fe3_ion Fe³⁺

Sensing mechanism of the probe.

Experimental Protocols

This section provides a detailed step-by-step guide for staining cultured cells with this compound. The protocol is based on methodologies reported for similar rhodamine-based probes and should be optimized for specific cell types and experimental conditions.

I. Reagent Preparation

1.1. Stock Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • To do this, dissolve 0.677 mg of the probe in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

1.2. Working Solution Preparation:

  • On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed serum-free cell culture medium or an appropriate buffer (e.g., PBS).

  • It is crucial to prepare the working solution fresh for each experiment.

II. Cell Culture and Staining Procedure

2.1. Cell Seeding:

  • Seed cells (e.g., HeLa cells) onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 60-70% confluency on the day of the experiment.

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

2.2. Staining Protocol:

G Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Seed Cells culture Culture Overnight start->culture wash1 Wash with PBS culture->wash1 add_probe Incubate with Probe (e.g., 10 µM, 30-60 min) wash1->add_probe wash2 Wash with PBS (2x) add_probe->wash2 image Fluorescence Microscopy wash2->image

Experimental workflow for cell staining.

  • Cell Washing: Before staining, carefully remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Probe Incubation: Add the freshly prepared this compound working solution to the cells. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[1] The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Post-Incubation Wash: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging: Immediately proceed with imaging the cells using a fluorescence microscope.

III. Fluorescence Microscopy and Imaging Parameters
  • Microscope: A widefield or confocal fluorescence microscope equipped with appropriate filter sets is recommended.

  • Excitation: Use an excitation wavelength of approximately 540-550 nm.

  • Emission: Collect the emission signal between 560-650 nm.

  • Objective: Use an objective suitable for live-cell imaging (e.g., 20x, 40x, or 63x).

  • Image Acquisition: Acquire images promptly after staining to minimize potential artifacts from probe leakage or phototoxicity.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of this compound.

Table 1: Recommended Staining Parameters

ParameterRecommended RangeNotes
Cell Line Example HeLa (Human Cervical Cancer Cells)Other cell lines may require optimization.
Probe Concentration 5 - 20 µMA starting concentration of 10 µM is recommended.[1]
Incubation Time 30 - 60 minutesOptimal time should be determined for each cell type.[1]
Incubation Temperature 37°CStandard cell culture conditions.

Table 2: Cytotoxicity Data

AssayCell LineConcentrationResult
MTT AssayHeLa10 µMNegligible cytotoxicity observed after 1-hour incubation.[1]

Note: It is always recommended to perform a cytotoxicity assay (e.g., MTT, PrestoBlue) for your specific cell line and experimental conditions to ensure that the observed fluorescence is not due to toxic effects of the probe.

Troubleshooting

  • High Background Fluorescence:

    • Ensure thorough washing after probe incubation.

    • Optimize (reduce) the probe concentration or incubation time.

    • Use a high-quality, serum-free medium for probe dilution.

  • Weak or No Signal:

    • Confirm the presence of Fe³⁺ in your experimental model. Consider using a positive control (e.g., treating cells with an iron source like ferric ammonium (B1175870) citrate).

    • Check the filter sets on the microscope to ensure they are appropriate for the probe's excitation and emission spectra.

    • Ensure the stock solution has been stored correctly and has not degraded.

  • Cell Death/Morphological Changes:

    • Reduce the probe concentration and/or incubation time.

    • Minimize exposure to the excitation light during imaging to reduce phototoxicity.

    • Perform a cytotoxicity assay to determine the optimal non-toxic concentration range.

Conclusion

This compound is a robust and reliable fluorescent probe for the detection of intracellular Fe³⁺. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this tool in their studies of iron biology and related pathological conditions. As with any fluorescent probe, optimization of the staining parameters for the specific cellular model and experimental setup is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Rhodamine Dithenoyl Hydrazide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine dithenoyl hydrazide is a fluorescent and colorimetric probe with high selectivity for ferric iron (Fe³⁺)[1][2][3]. This molecule provides a valuable tool for investigating the roles of intracellular iron in various biological processes, including cell proliferation, differentiation, and ferroptosis. Upon binding to Fe³⁺, this compound undergoes a conformational change that results in a significant increase in its fluorescence emission, allowing for the quantification of intracellular labile iron pools. Its application in flow cytometry enables the analysis of Fe³⁺ levels in individual cells within a heterogeneous population, providing insights into cellular iron metabolism and its dysregulation in disease states.

Principle of Detection

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the molecule is colorless and non-fluorescent. The binding of ferric iron (Fe³⁺) induces a structural change, opening the spirocyclic ring of the rhodamine moiety. This transformation results in the generation of a highly fluorescent xanthene derivative, which can be detected by flow cytometry. The intensity of the fluorescence signal is directly proportional to the concentration of intracellular Fe³⁺. This probe is highly selective for Fe³⁺ over other biologically relevant cations and anions[2].

Rhodamine_dithenoyl_hydrazide This compound (Non-fluorescent) Complex Rhodamine-Fe³⁺ Complex (Fluorescent) Rhodamine_dithenoyl_hydrazide->Complex Binding Fe3 Fe³⁺ Fe3->Complex cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Stock_Solution Prepare 1 mM Stock in DMSO Working_Solution Dilute to Working Concentration Stock_Solution->Working_Solution Cell_Culture Culture and Harvest Cells Cell_Culture->Working_Solution Incubate Incubate Cells with Probe (37°C, light-protected) Working_Solution->Incubate Wash Wash Cells with PBS (2-3 times) Incubate->Wash Resuspend Resuspend in PBS Wash->Resuspend Flow_Cytometry Analyze by Flow Cytometry Resuspend->Flow_Cytometry

References

Troubleshooting & Optimization

How to reduce background fluorescence with Rhodamine dithenoyl hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluorescent Probes. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of Rhodamine dithenoyl hydrazide (Fe³⁺ Probe), focusing on the critical issue of reducing background fluorescence to enhance signal-to-noise for high-quality imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent and colorimetric probe designed for the selective detection of ferric iron (Fe³⁺)[1][2][3]. In its "off" state, the molecule is colorless and non-fluorescent. Upon binding to Fe³⁺, its spirolactam ring opens, leading to a visible color change to pink and a strong fluorescent signal[1][4]. This makes it a valuable tool for imaging Fe³⁺ in aqueous solutions and living cells[1][5].

Q2: What are the optimal excitation and emission wavelengths for this probe?

Upon binding to ferric iron, the probe exhibits excitation/emission maxima in the range of 534-543 nm for excitation and 550-700 nm for emission, with a distinct emission peak around 588 nm[1][2][3]. It is critical to use a filter set appropriate for these wavelengths to maximize signal detection and minimize bleed-through from other fluorescent sources.

Q3: What are the main causes of high background fluorescence in imaging experiments?

High background fluorescence is a common issue that can obscure specific signals. The primary causes can be grouped into two categories:

  • Sample Autofluorescence: Endogenous fluorescence originating from biological structures within the sample itself, such as collagen, elastin, NADH, and lipofuscin[6][7][8][9]. This can be significantly worsened by certain chemical fixatives like glutaraldehyde (B144438) and formalin[8].

  • Non-specific Probe Binding: The fluorescent probe adhering to off-target sites within the cell or on the substrate, often due to hydrophobic or ionic interactions[10][11][12]. Other factors include excessive probe concentration, insufficient washing, and ineffective blocking[6][13][14].

Q4: Is it possible to reduce background using image processing?

Yes, computational methods are effective for managing background fluorescence post-acquisition. Most imaging software includes a background subtraction function. This typically involves measuring the mean fluorescence intensity from a region of the image that contains no cells or specific staining and subtracting this value from the entire image[6]. However, optimizing the experimental protocol to minimize background at the source is always the preferred approach for generating high-quality, quantitative data.

Troubleshooting Guide: High Background Fluorescence

This guide is designed to help you diagnose and solve common issues related to high background signal when using this compound.

Problem 1: The entire sample, including empty areas, is glowing.

This issue points to problems with the probe itself or the imaging medium.

Possible CauseRecommended Solution
Probe Concentration Too High This is the most common cause of high background. An excess of unbound probe molecules creates a diffuse glow. Solution: Perform a titration experiment to determine the lowest probe concentration that provides a robust specific signal with minimal background.[6][13][15]
Inadequate Washing Insufficient washing fails to remove all the unbound probe from the sample. Solution: Increase the number and/or duration of wash steps after probe incubation. Consider adding a mild, non-ionic detergent like 0.05% Tween-20 to your wash buffer to help remove non-specifically bound probe.[6][13][14]
Fluorescent Imaging Medium Components in the cell culture medium, such as phenol (B47542) red and riboflavin, are inherently fluorescent. Solution: Before imaging, replace the culture medium with an optically clear, phenol red-free buffer or medium (e.g., PBS, HBSS, or specialized imaging medium).
Contaminated Reagents Buffers or other reagents may be contaminated with fluorescent impurities. Solution: Prepare all buffers with high-purity water (e.g., Milli-Q) and analytical-grade reagents. Filter-sterilize buffers to remove particulate contaminants.
Problem 2: Specific cellular structures are visible, but the signal-to-noise ratio is poor due to high, non-specific staining within cells.

This suggests that while the probe is entering cells, it is binding indiscriminately.

Possible CauseRecommended Solution
Non-Specific Binding of the Probe Rhodamine dyes can be "sticky," adhering to cellular components through hydrophobic or ionic interactions.[10][11][12] Solution: Incorporate a blocking step before adding the probe. Use a common blocking agent like 1-5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to occupy potential non-specific binding sites.[12][14][15]
Damaged or Dead Cells Compromised cell membranes are more permeable and can allow the probe to enter and bind non-specifically.[6][7] Solution: Ensure optimal cell health during the experiment. If working with cell suspensions, consider using a viability dye and gating to exclude dead cells from analysis.[7] For adherent cells, check for signs of stress or death before and after staining.
Hydrophobicity of the Probe Dye hydrophobicity is a strong predictor of its tendency for non-specific binding.[10][11] Solution: While you cannot change the probe's chemistry, you can mitigate its effects. In addition to optimizing concentration and blocking, ensure your wash steps are stringent enough to remove loosely associated, non-specifically bound molecules.
Problem 3: The target signal is weak, but the background from the biological sample itself is very high.

This indicates that sample autofluorescence is the dominant issue.

Possible CauseRecommended Solution
Fixation-Induced Autofluorescence Aldehyde fixatives (glutaraldehyde, formalin) cross-link proteins and amines, creating fluorescent products.[7][8] Solution 1: If your protocol allows, switch to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which typically induce less autofluorescence.[6][7] Solution 2: If aldehyde fixation is required, treat the sample with a reducing agent post-fixation. Incubate with freshly prepared 0.1% sodium borohydride (B1222165) (NaBH₄) in PBS for 15-30 minutes.[6][8][16]
Endogenous Autofluorescence Tissues rich in collagen, elastin, or lipofuscin (common in aged tissues) are highly autofluorescent.[8][9] Solution 1: Use a quenching agent. Sudan Black B is effective at quenching lipofuscin but can introduce its own red/far-red fluorescence.[6][8][12] Solution 2: Include an "unlabeled control" sample (processed with all steps except the addition of the fluorescent probe) to accurately assess the level and spectral properties of the autofluorescence.[7][9][17]
Spectral Overlap The emission spectrum of the sample's autofluorescence overlaps with that of the rhodamine probe. Solution: Use narrow band-pass emission filters rather than long-pass filters to collect only the peak signal from your probe and exclude autofluorescence at adjacent wavelengths.[9][18]

Experimental Protocols & Visualizations

Detailed Protocol: Staining Live Cells with this compound

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific cell type and experimental conditions.

Reagents:

  • This compound (Stock solution in DMSO, e.g., 1 mM)

  • Phosphate-Buffered Saline (PBS), sterile

  • Phenol red-free cell culture medium or imaging buffer (e.g., HBSS)

  • Blocking Buffer (e.g., 2% BSA in PBS)

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with warm PBS to remove residual culture medium.

  • Blocking (Optional but Recommended): Incubate cells with Blocking Buffer for 30 minutes at 37°C to reduce non-specific probe binding.

  • Probe Incubation:

    • Dilute the this compound stock solution to the final, pre-optimized working concentration (e.g., 1-10 µM) in phenol red-free medium.

    • Remove the blocking buffer and add the probe solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the probe solution.

    • Wash the cells 3-5 times with warm phenol red-free medium or PBS. Allow 5 minutes for each wash to ensure removal of unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., Excitation: ~540 nm, Emission: ~590 nm).

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_stain 2. Staining Procedure cluster_acq 3. Image Acquisition plate_cells Plate Cells on Microscopy-grade Surface wash_pbs Wash with PBS to Remove Medium plate_cells->wash_pbs blocking Blocking Step (e.g., 2% BSA, 30 min) wash_pbs->blocking probe_inc Incubate with Probe (Optimized Concentration) blocking->probe_inc wash_final Wash Extensively (3-5 times, 5 min each) probe_inc->wash_final imaging Image Immediately (Phenol Red-Free Buffer) wash_final->imaging

Caption: Standard experimental workflow for staining cells with a fluorescent probe.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing the source of high background fluorescence.

G start High Background Observed unlabeled_ctrl Image Unlabeled Control: Is it fluorescent? start->unlabeled_ctrl autofluor Problem: Autofluorescence unlabeled_ctrl->autofluor Yes staining_issue Problem: Non-specific Staining unlabeled_ctrl->staining_issue No fixation_q Used Aldehyde Fixative? autofluor->fixation_q fixation_sol Switch to Methanol Fixation or use NaBH₄ Treatment fixation_q->fixation_sol Yes tissue_sol Use Quenching Agent (e.g., Sudan Black B) fixation_q->tissue_sol No (Endogenous) conc_q Probe Concentration Too High? staining_issue->conc_q conc_sol Titrate Probe to Lower Concentration conc_q->conc_sol Yes wash_q Washing Insufficient? conc_q->wash_q No wash_sol Increase Wash Number and Duration wash_q->wash_sol Yes

Caption: Decision tree for troubleshooting high background fluorescence.

References

Photobleaching issues with Rhodamine dithenoyl hydrazide and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered when using Rhodamine dithenoyl hydrazide and other rhodamine-based fluorescent probes.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing a rapid decrease in the fluorescent signal from your this compound probe, follow these steps to diagnose and mitigate the issue.

Problem: The fluorescent signal is fading too quickly during image acquisition.

Step 1: Optimize Imaging Parameters

High-intensity excitation light and long exposure times are the primary drivers of photobleaching.[1] Minimizing the total light exposure to your sample is the most effective way to reduce photobleaching.[2][3][4]

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[5] Neutral density filters can be used to incrementally decrease the light intensity.[2][5]

  • Decrease Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.

  • Minimize Illumination Time: Avoid unnecessarily exposing the sample to light. Use the shutter to block the light path when not actively acquiring an image. For focusing, use a lower light intensity or a different, less critical area of the sample.[1][3]

Step 2: Utilize Antifade Reagents

For fixed-cell imaging, using a mounting medium containing an antifade reagent is crucial for preserving the fluorescent signal. These reagents work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and contribute to photobleaching.[5]

  • Select an Appropriate Antifade Reagent: There are various commercial and homemade antifade reagents available. Their effectiveness can vary depending on the fluorophore.[6] See the table below for a comparison of common antifade agents.

  • Ensure Compatibility: When using commercial antifade mounting media, ensure they are compatible with your sample type and other reagents.

Step 3: Optimize Your Imaging Buffer (for Live-Cell Imaging)

The composition of the imaging medium can influence the rate of photobleaching.

  • Oxygen Scavengers: The presence of molecular oxygen can significantly accelerate photobleaching.[5] Consider using an imaging buffer that contains an oxygen scavenging system, such as glucose oxidase and catalase.

  • Antioxidants: The addition of antioxidants like L-ascorbic acid or Trolox to the imaging medium can help reduce photobleaching.[1]

Step 4: Consider the Experimental Environment
  • pH and Temperature: The photostability of some fluorophores can be influenced by the pH and temperature of the local environment. Ensure your experimental conditions are stable and optimized for your sample.[7]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[8] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading of the fluorescent signal during imaging experiments.[2]

Q2: What causes the photobleaching of this compound?

A2: The primary factors that contribute to the photobleaching of rhodamine dyes, including this compound, are:

  • High-intensity excitation light: More intense light increases the rate at which the fluorophore is excited, which in turn increases the probability of photochemical damage.[5]

  • Prolonged exposure to light: The longer the fluorophore is exposed to excitation light, the more likely it is to be photobleached.[1]

  • Presence of molecular oxygen: When a fluorophore is in its excited state, it can react with molecular oxygen to produce highly reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent.[5]

Q3: How can I prevent or minimize photobleaching?

A3: You can minimize photobleaching through a combination of strategies:

  • Optimize Imaging Conditions: Use the lowest possible excitation light intensity and the shortest exposure time that still provide a good quality image.[1][5]

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing antifade reagents to quench reactive oxygen species.

  • Optimize the Chemical Environment: For live-cell imaging, use an imaging buffer with oxygen scavengers or antioxidants.[1]

  • Choose a More Photostable Fluorophore: If photobleaching remains a significant problem, consider using a different fluorophore known for higher photostability. Newer generations of dyes, such as Alexa Fluor or DyLight dyes, are generally more resistant to photobleaching.

Q4: Are some rhodamine derivatives more photostable than others?

A4: Yes, the photostability of rhodamine dyes can be influenced by their molecular structure. While specific data for this compound is limited, studies on other rhodamine derivatives have shown that structural modifications can impact their photostability.[9] Generally, rhodamine dyes are considered to be relatively photostable.[10]

Q5: How can I measure the photostability of this compound in my experiment?

A5: You can empirically determine the photostability of your probe by performing a time-lapse imaging experiment under your typical experimental conditions.[11] By measuring the decrease in fluorescence intensity over time, you can compare the photostability of different fluorophores or the effectiveness of different photoprotective strategies.[11] See the experimental protocol below for a general guideline.

Data Presentation

Table 1: Comparison of Common Antifade Reagents
Antifade ReagentAdvantagesDisadvantages
p-Phenylenediamine (PPD) Highly effective at reducing fading.[12]Can cause initial quenching of fluorescence; may react with cyanine (B1664457) dyes; can exhibit autofluorescence.[12][13]
n-Propyl gallate (NPG) Effective antifade agent; can be used in live cells.[12]Difficult to dissolve; may have biological effects (e.g., anti-apoptotic).[12]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD; suitable for live-cell imaging.[12]Generally less effective than PPD.[12]
Trolox (Vitamin E analog) Effective antioxidant; can be used in live cells.[1]Optimal concentration may need to be determined for different cell types.[1]
L-Ascorbic acid (Vitamin C) Natural antioxidant; can be used in live cells.May not be as potent as other antifade agents.
Commercial Mountants (e.g., Vectashield, ProLong Gold, SlowFade) Ready-to-use; often optimized for specific fluorophores; can provide superior antifading properties.[6][14]Can be more expensive; compatibility with all fluorophores should be verified.[6][12]
Table 2: Optimizing Imaging Parameters to Reduce Photobleaching
ParameterStandard ApproachOptimized Approach for Reduced PhotobleachingRationale
Excitation Intensity High intensity for a bright signalUse the lowest intensity that provides a sufficient signal-to-noise ratio.Reduces the rate of fluorophore excitation and subsequent damage.[5]
Exposure Time Long exposure for dim samplesUse the shortest exposure time possible. Increase camera gain if necessary.Minimizes the duration the sample is illuminated during acquisition.
Image Acquisition Continuous illumination while searching for a field of viewUse transmitted light for focusing and finding the region of interest. Use the shutter to block light when not imaging.Reduces overall light exposure to the sample.[2][3]
Imaging Mode Standard widefield or confocalConsider using techniques like spinning disk confocal or two-photon microscopy if available.These techniques can reduce out-of-focus excitation and phototoxicity.

Experimental Protocols

Protocol: Assessing the Photostability of this compound

This protocol provides a general method for quantifying the photobleaching rate of a fluorophore in your experimental setup.

Objective: To measure the rate of photobleaching of this compound under specific imaging conditions.

Materials:

  • Your prepared sample stained with this compound.

  • Fluorescence microscope with a camera and time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Procedure:

  • Sample Preparation: Prepare your sample as you would for a typical experiment.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to warm up and stabilize.

    • Set the excitation and emission filters appropriate for this compound.

    • Choose the objective lens you will use for your experiments.

  • Image Acquisition:

    • Find a representative field of view.

    • Set the imaging parameters (excitation intensity, exposure time, camera gain) to the values you typically use for your experiments.

    • Set up a time-lapse acquisition. Acquire images of the same field of view at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant photobleaching (e.g., 2-5 minutes). It is crucial to keep the illumination continuous during the acquisition period to get a smooth bleaching curve.

  • Data Analysis:

    • Open the time-lapse image sequence in your image analysis software.

    • Define a region of interest (ROI) within the stained area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Also, measure the mean intensity of a background region where there is no specific staining.

    • For each time point, subtract the background intensity from the ROI intensity.

    • Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point.

    • Plot the normalized fluorescence intensity as a function of time.

  • Interpretation:

    • The resulting curve represents the photobleaching rate of this compound under your specific experimental conditions.

    • You can compare the photobleaching curves obtained with different imaging settings or with and without antifade reagents to determine the optimal conditions for your experiments.

Visualizations

Troubleshooting Workflow for Photobleaching

photobleaching_troubleshooting start Problem: Rapid Signal Fading step1 Step 1: Optimize Imaging Parameters - Reduce Excitation Intensity - Decrease Exposure Time - Minimize Illumination Duration start->step1 step2 Step 2: Use Antifade Reagents (for fixed cells) step1->step2 step3 Step 3: Optimize Imaging Buffer (for live cells) - Oxygen Scavengers - Antioxidants step2->step3 step4 Step 4: Consider Experimental Environment (pH, Temp) step3->step4 end_node Problem Resolved step4->end_node

Caption: A troubleshooting workflow for addressing rapid photobleaching of fluorescent probes.

Mechanism of Photobleaching and Prevention

photobleaching_mechanism cluster_photobleaching Photobleaching Pathway cluster_prevention Prevention Strategies Fluorophore (Ground State) Fluorophore (Ground State) Fluorophore (Excited State) Fluorophore (Excited State) Fluorophore (Ground State)->Fluorophore (Excited State) Excitation Light Fluorescence Fluorescence Fluorophore (Excited State)->Fluorescence Triplet State Triplet State Fluorophore (Excited State)->Triplet State Intersystem Crossing Triplet StateOxygen Triplet StateOxygen Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Triplet StateOxygen->Reactive Oxygen Species (ROS) Bleached Fluorophore Bleached Fluorophore Reactive Oxygen Species (ROS)->Bleached Fluorophore Irreversible Damage Antifade Reagents Antifade Reagents Antifade Reagents->Reactive Oxygen Species (ROS) Scavenges Optimized Imaging Reduced Light Exposure Optimized Imaging->Fluorophore (Excited State) Reduces Formation

Caption: The mechanism of photobleaching and the action of preventative measures.

References

Technical Support Center: Optimizing Rhodamine Dithenoyl Hydrazide for Cellular Fe³⁺ Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rhodamine dithenoyl hydrazide for the fluorescent detection of ferric iron (Fe³⁺) in cell staining applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in detecting Fe³⁺?

This compound is a "turn-on" fluorescent probe designed for the selective detection of ferric iron (Fe³⁺).[1][2] In its native state, the molecule exists in a non-fluorescent, spiro-lactam form. Upon binding with Fe³⁺, the spiro-lactam ring opens, leading to a significant enhancement in fluorescence intensity and a color change from colorless to pink.[2][3] This mechanism allows for the specific visualization of intracellular Fe³⁺.

Q2: What is the optimal concentration of this compound for cell staining?

The optimal concentration can vary depending on the cell type and experimental conditions. It is highly recommended to perform a concentration titration to determine the ideal balance between a strong signal and low background fluorescence. A suggested starting concentration for live cell imaging is 10 µM .[4]

Q3: My fluorescent signal is weak. How can I improve it?

Several factors can contribute to a weak signal. Consider the following troubleshooting steps:

  • Optimize Probe Concentration: As mentioned, a titration is crucial. Insufficient probe concentration will result in a weak signal.

  • Increase Incubation Time: The uptake of the probe by cells is time-dependent. Extending the incubation period may enhance the intracellular concentration of the probe. However, be mindful of potential cytotoxicity with prolonged exposure.

  • Check Fe³⁺ Levels: The fluorescence of this compound is dependent on the presence of Fe³⁺. If the intracellular Fe³⁺ levels in your cell model are inherently low, the signal will be weak. Consider using a positive control by treating cells with an iron supplement like ferric ammonium (B1175870) citrate.

  • Imaging Settings: Ensure you are using the correct excitation and emission filters for the probe. The excitation/emission maxima are approximately 534/588 nm upon binding to Fe³⁺.[2] Optimize the gain and exposure time on your microscope, but be aware that increasing these settings can also amplify background noise.

  • Cell Health: Ensure your cells are healthy and viable, as the uptake of the probe is an active process.

Q4: I am experiencing high background fluorescence. What can I do to reduce it?

High background fluorescence can obscure the specific signal from intracellular Fe³⁺. Here are some strategies to minimize it:

  • Optimize Probe Concentration: Using a concentration that is too high is a common cause of high background. Perform a titration to find the lowest effective concentration that provides a good signal-to-noise ratio.[5]

  • Thorough Washing: After incubation with the probe, it is critical to wash the cells thoroughly to remove any unbound probe. Increase the number and duration of washes with a suitable buffer like phosphate-buffered saline (PBS).[5]

  • Reduce Incubation Time: A shorter incubation time can sometimes reduce the non-specific accumulation of the probe.

  • Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence). To assess this, image an unstained control sample of your cells using the same imaging parameters. If autofluorescence is significant, you may need to use imaging software with background subtraction capabilities or select a different fluorescent probe with a distinct spectral profile.[5]

  • Phenol (B47542) Red-Free Medium: If imaging in cell culture medium, consider using a phenol red-free formulation, as phenol red can contribute to background fluorescence.

Q5: Is this compound cytotoxic to cells?

While specific cytotoxicity data for this compound is not extensively published, other rhodamine derivatives have shown dose-dependent cytotoxicity.[4][6] It is crucial to assess the potential toxicity of the probe in your specific cell line and experimental conditions. This can be done using a standard cell viability assay, such as an MTT or trypan blue exclusion assay, in parallel with your staining experiments. Always use the lowest effective concentration and shortest incubation time necessary to obtain a satisfactory signal.

Data Presentation

Table 1: Recommended Starting Parameters for this compound Staining

ParameterRecommended RangeNotes
Probe Concentration 5 - 20 µMStart with a titration around 10 µM.[4]
Incubation Time 30 - 60 minutesOptimize based on cell type and signal intensity.
Incubation Temperature 37°CFor live cell imaging.
Excitation Wavelength ~534 nmUpon Fe³⁺ binding.[2]
Emission Wavelength ~588 nmUpon Fe³⁺ binding.[2]

Experimental Protocols

Detailed Protocol for Live-Cell Imaging of Intracellular Fe³⁺

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental setups.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
  • On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to the desired working concentration (e.g., 10 µM). It is recommended to prepare this working solution fresh.

2. Cell Preparation:

  • Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).

3. Staining Procedure:

  • Remove the cell culture medium from the cells.
  • Wash the cells once with pre-warmed PBS.
  • Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes.
  • After incubation, remove the staining solution.
  • Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

4. Imaging:

  • Add fresh, pre-warmed imaging medium (preferably phenol red-free) to the cells.
  • Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (Excitation/Emission: ~534/588 nm).[2]

Mandatory Visualizations

Signaling_Pathway Rhodamine_dithenoyl_hydrazide This compound (Non-fluorescent, Spiro-lactam form) Complex Rhodamine-Fe³⁺ Complex (Fluorescent, Open-ring form) Rhodamine_dithenoyl_hydrazide->Complex Binding Fe3_ion Intracellular Fe³⁺ Fe3_ion->Complex Binding Fluorescence Fluorescence Emission (~588 nm) Complex->Fluorescence Excitation at ~534 nm

Caption: Mechanism of Fe³⁺ detection by this compound.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Prepare_Cells 1. Prepare Cells (Seed on imaging dish) Prepare_Probe 2. Prepare Probe Solution (Dilute stock in medium) Wash_1 3. Wash Cells (PBS) Prepare_Probe->Wash_1 Incubate 4. Incubate with Probe (37°C, 30-60 min) Wash_1->Incubate Wash_2 5. Wash Cells (PBS, 2-3x) Incubate->Wash_2 Add_Medium 6. Add Imaging Medium Wash_2->Add_Medium Image 7. Fluorescence Microscopy (Ex/Em: ~534/588 nm) Add_Medium->Image

Caption: Experimental workflow for live-cell imaging with this compound.

Troubleshooting_Logic cluster_weak Troubleshooting Weak Signal cluster_high Troubleshooting High Background Start Problem with Staining Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Check_Concentration_W Increase Probe Concentration Weak_Signal->Check_Concentration_W Check_Incubation_W Increase Incubation Time Weak_Signal->Check_Incubation_W Check_Fe3_W Use Positive Control (Fe³⁺) Weak_Signal->Check_Fe3_W Check_Settings_W Optimize Microscope Settings Weak_Signal->Check_Settings_W Check_Concentration_H Decrease Probe Concentration High_Background->Check_Concentration_H Check_Washing_H Increase Washing Steps High_Background->Check_Washing_H Check_Incubation_H Decrease Incubation Time High_Background->Check_Incubation_H Check_Autofluorescence_H Image Unstained Control High_Background->Check_Autofluorescence_H

Caption: Logical workflow for troubleshooting common staining issues.

References

Troubleshooting low signal-to-noise ratio in Rhodamine dithenoyl hydrazide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in experiments utilizing Rhodamine dithenoyl hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective fluorescent and colorimetric probe designed for the detection of ferric iron (Fe³⁺)[1][2][3]. Its mechanism is based on a "turn-on" system. Initially, the probe exists in a colorless, non-fluorescent spirocyclic form[4]. Upon selectively binding with Fe³⁺, the spirocyclic ring opens, resulting in a structural change to a highly fluorescent xanthene form. This process also causes a visible color change from colorless to pink[2][4].

OFF Spirocyclic Form (Non-Fluorescent) ON Ring-Opened Form (Fluorescent) OFF->ON Binding Fe + Fe³⁺

Caption: Mechanism of this compound activation by Fe³⁺.

Q2: My fluorescence signal is very weak. What are the potential causes and how can I improve it?

A weak signal is a primary contributor to a low signal-to-noise ratio. Several factors could be responsible:

  • Suboptimal Probe Concentration: The concentration of the probe may be too low for detection. It is recommended to perform a concentration titration to determine the ideal balance between signal intensity and background for your specific cell type and experimental conditions[5].

  • Insufficient Incubation Time: The uptake of the probe by cells is time-dependent. Extending the incubation period can increase the intracellular concentration and enhance the signal[5]. However, be mindful of potential cytotoxicity with excessively long incubation times[].

  • Photobleaching: Rhodamine dyes can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged or high-intensity light exposure[][7]. To minimize this, reduce the intensity of the excitation light or the exposure time. Use the lowest possible light dose during focusing and capture images efficiently[8].

  • Incorrect Instrument Settings: Ensure you are using the correct excitation and emission filters for this compound. Using an objective lens with a higher numerical aperture (NA) can also significantly improve signal collection[8][9].

Q3: I'm observing high background fluorescence, which is lowering my signal-to-noise ratio. What should I do?

High background fluorescence can mask your true signal. Here are common causes and solutions:

  • Incomplete Removal of Unbound Probe: Residual probe in the medium or non-specifically bound to the coverslip is a major source of background. Ensure you perform multiple, thorough washes with a suitable buffer (e.g., pre-warmed PBS or live-cell imaging solution) after incubation[5].

  • Cellular Autofluorescence: Some cell types naturally fluoresce, especially in the green and yellow channels. This can interfere with your signal. To mitigate this, capture an image of unstained, control cells under the same imaging conditions and use it for background subtraction.

  • Probe Precipitation: If the probe comes out of solution, it can form fluorescent aggregates. Ensure proper dissolution of the probe in a suitable solvent like DMSO before diluting it into your aqueous experimental buffer[3].

Q4: How should I properly prepare, handle, and store this compound?

Correct preparation and storage are critical for probe performance.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[3].

  • Storage: Store stock solutions at -20°C or -80°C, sealed and protected from moisture and light. Under these conditions, the stock solution is typically stable for several months[1].

  • Working Solution: Prepare the working solution fresh on the day of the experiment by diluting the DMSO stock into your aqueous buffer.

Quantitative Data Summary

Table 1: Spectroscopic and Chemical Properties of this compound

PropertyValueReference(s)
Target AnalyteFerric Iron (Fe³⁺)[1][2][3]
MechanismSpirocyclic ring-opening ("Turn-On")[2][4]
Excitation Maxima~534-543 nm[1][2]
Emission Maxima~550-700 nm (Peak at 588 nm with Fe³⁺)[1][2]
AppearanceColorless (unbound) to Pink (bound)[2]
Recommended SolventDMSO (for stock solution)[3]

Table 2: Troubleshooting Guide for Low Signal-to-Noise Ratio (SNR)

SymptomPossible CauseRecommended SolutionReference(s)
Weak Signal Low probe concentrationPerform a concentration titration (e.g., 1-20 µM).[5]
Insufficient incubation timeOptimize incubation period (e.g., 30-180 minutes).[5]
PhotobleachingReduce excitation light intensity and exposure time.[][8]
Incorrect filters/objectiveUse appropriate rhodamine filter set and high NA objective.[5][9]
High Background Unbound probe remainingPerform 2-3 thorough washes with pre-warmed buffer.[5][]
Cellular autofluorescenceImage unstained control cells and perform background subtraction.[7]
Probe precipitationEnsure complete dissolution of stock; prepare working solution fresh.[3]
Overall Low SNR CytotoxicityTitrate probe concentration and incubation time to find a balance between signal and cell health.[]
Poor sample preparationEnsure cells are healthy and adhere to optimized fixation/permeabilization protocols if applicable.

Experimental Protocols & Workflows

Protocol 1: Preparation of Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to create a stock solution of desired concentration (e.g., 5 mM).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot into single-use tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles[3].

Protocol 2: General Protocol for Live-Cell Imaging

This protocol provides a starting point; optimal conditions should be determined for each cell type and experiment.

  • Cell Seeding: Seed cells on an appropriate imaging plate or coverslip and allow them to adhere overnight.

  • Cell Treatment: If applicable, treat cells with experimental compounds to induce changes in Fe³⁺ levels.

  • Staining Solution Preparation: Prepare the working staining solution by diluting the this compound stock solution into a pre-warmed, serum-free medium or appropriate buffer (e.g., PBS). The final concentration may range from 1-20 µM[5].

  • Incubation: Remove the culture medium from the cells and replace it with the staining solution. Incubate for 30-180 minutes at 37°C in a CO₂ incubator, protected from light[5].

  • Washing: Gently wash the cells 2-3 times with a pre-warmed imaging buffer (e.g., PBS or HBSS) to remove any unbound probe[5].

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation ~540 nm, Emission ~580 nm)[5].

A 1. Seed Cells B 2. Apply Experimental Treatment (Optional) A->B C 3. Incubate with Rhodamine Probe B->C D 4. Wash Cells (2-3x) C->D E 5. Acquire Image D->E

Caption: A standard experimental workflow for live-cell imaging.

Troubleshooting Workflow

If you encounter a low signal-to-noise ratio, use the following logical guide to diagnose the issue.

Start Low Signal-to-Noise Ratio Detected WeakSignal Is the Signal Weak? Start->WeakSignal HighBg Is the Background High? WeakSignal->HighBg No Sol_IncConc Increase Probe Concentration / Time WeakSignal->Sol_IncConc Yes Sol_Wash Improve Washing Steps HighBg->Sol_Wash Yes Sol_CheckFilters Check Filters & Objective NA Sol_IncConc->Sol_CheckFilters Sol_ReduceLight Reduce Light Exposure (Prevent Photobleaching) Sol_CheckFilters->Sol_ReduceLight Sol_ReduceLight->HighBg Sol_Autofluo Check for Autofluorescence Sol_Wash->Sol_Autofluo Sol_ProbePrep Check Probe Prep (Precipitation) Sol_Autofluo->Sol_ProbePrep

Caption: A decision-making workflow for troubleshooting low SNR.

References

Cytotoxicity of Rhodamine dithenoyl hydrazide and determining optimal incubation time

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct, peer-reviewed data on the cytotoxicity of Rhodamine dithenoyl hydrazide. The information provided herein is based on the known cytotoxic profiles of structurally similar rhodamine and hydrazide compounds, alongside established best practices for in vitro cytotoxicity testing. It is imperative that researchers perform initial dose-response and time-course experiments to ascertain the specific cytotoxic effects of this compound on their cell line of interest.

Frequently Asked Questions (FAQs)

Q1: What is the likely cytotoxic potential of this compound?

While specific data for this compound is not available, related rhodamine compounds like Rhodamine 123 and Rhodamine 6G have demonstrated cytotoxic effects, particularly in cancer cell lines. The mechanism of action for these related compounds often involves the disruption of mitochondrial function.[1][2] Additionally, various hydrazide and hydrazone derivatives have been reported to exhibit cytotoxic and anti-proliferative properties against a range of cancer cells.[3][4] Based on this, it is plausible to hypothesize that this compound may also possess cytotoxic properties.

Q2: What is a suitable starting concentration range for cytotoxicity studies with this compound?

In the absence of prior data, it is advisable to screen a broad range of concentrations in initial experiments. Drawing from studies on other rhodamine and hydrazone derivatives, a starting concentration range of 0.1 µM to 100 µM would be a practical starting point for a preliminary dose-response study.[2][4][5] This range should help to identify a narrower, effective concentration range for subsequent, more detailed investigations.

Q3: How can the optimal incubation time for a cytotoxicity assay with this compound be determined?

Determining the optimal incubation time is a critical step, as it can differ significantly depending on the cell line and the compound's mechanism of action. A time-course experiment is strongly recommended. Standard incubation periods for cytotoxicity assays are typically 24, 48, and 72 hours.[6] Evaluating the compound's effect at these time points will help to pinpoint when the maximum cytotoxic response occurs.

Q4: Could the inherent fluorescence of this compound interfere with common cytotoxicity assays?

Yes, as a fluorescent compound, this compound may interfere with assays that rely on fluorescent or colorimetric detection methods, such as MTT, MTS, and resazurin-based assays. It is essential to include appropriate controls to correct for any intrinsic fluorescence of the compound. A key control is to measure the fluorescence or absorbance of the compound in cell-free media at all tested concentrations.

Q5: What alternative cytotoxicity assays can be used to avoid fluorescence interference?

If interference from the compound's fluorescence is a concern, it is advisable to use an assay that measures a different cellular parameter. The Lactate Dehydrogenase (LDH) cytotoxicity assay, which quantifies the release of LDH from cells with damaged membranes, is a robust alternative.[7] Another option is the trypan blue exclusion assay, a manual cell-counting method that directly assesses cell viability without reliance on fluorescence.

Troubleshooting Guides

Troubleshooting Inconsistent Results in MTT Assays
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Non-uniform cell seeding- Inaccurate pipetting- "Edge effect" in 96-well plates- Ensure the cell suspension is thoroughly mixed before and during plating.- Regularly calibrate pipettes and use a multi-channel pipette for adding reagents to enhance consistency.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
High background absorbance in control wells (without cells) - Contamination of media or reagents- Intrinsic absorbance/fluorescence of this compound- Adhere to strict sterile techniques and check all reagents for contamination.- Include a "compound only" control (this compound in media without cells) and subtract this background value from all experimental readings.
Incomplete dissolution of formazan (B1609692) crystals - Insufficient volume of the solubilization solvent (e.g., DMSO)- Inadequate mixing of the plate- Ensure that a sufficient volume of the solubilization solution is added to each well.- Gently agitate the plate on an orbital shaker for 5-10 minutes to facilitate complete dissolution. Visually confirm under a microscope before taking readings.
Unexpectedly low cell viability at low compound concentrations - Toxicity of the solvent (e.g., DMSO)- Precipitation of the compound- Ensure the final concentration of the solvent is consistent across all wells and remains at a non-toxic level (typically below 0.5% for DMSO).- Verify the solubility of this compound in the cell culture medium at the concentrations being tested.
Troubleshooting Annexin V Apoptosis Assays
Problem Potential Cause(s) Recommended Solution(s)
High percentage of Annexin V positive cells in the negative control - Mechanical stress on cells during harvesting- Use of over-confluent or unhealthy cells- Presence of EDTA in buffers- Handle cells gently during trypsinization and centrifugation to minimize membrane damage.- Use cells from a healthy, log-phase culture for your experiments.- Use EDTA-free buffers for cell detachment and washing, as the binding of Annexin V to phosphatidylserine (B164497) is calcium-dependent.[8]
Weak or absent Annexin V staining in the positive control - Ineffective apoptosis-inducing agent- Insufficient incubation time for apoptosis induction- Degradation of reagents- Use a well-characterized, potent inducer of apoptosis as a positive control.- Optimize the concentration and incubation duration of the apoptosis-inducing agent.- Check the expiration date and storage conditions of the Annexin V reagent.
High percentage of double-positive (Annexin V+/PI+) cells - Late-stage apoptosis or necrosis is being observed- Harsh handling of cells- Conduct a time-course experiment to capture cells in the early stages of apoptosis.- Handle cells gently at all stages to minimize physical damage to the cell membrane.
Interference from this compound's fluorescence - Spectral overlap between the compound and the fluorescent dyes (e.g., FITC, PI)- Select Annexin V conjugates and viability dyes with excitation and emission spectra that do not overlap with those of this compound.- Run a control of unstained, compound-treated cells to measure its fluorescence in the detection channels of interest.

Quantitative Data Summary

As no direct quantitative data for this compound is available, the following tables are provided as templates for organizing your experimental findings. Data from related compounds are included for illustrative purposes.

Table 1: Example Cytotoxicity Data of Rhodamine and Hydrazone Derivatives on Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Rhodamine 6GMCF-7 (Breast Cancer)MTT48~1-5[2]
Rhodamine 123Carcinoma cellsCell viability168>50% cell death at 10 µg/mL[1]
Thiazolyl hydrazone derivativeHT-29 (Colon Cancer)MTT720.44[4]
Hydrazone derivativeA-549 (Lung Cancer)MTT4813.39[5]
This compound [Your Cell Line] [Your Assay] [Optimal Time] [Your Data] N/A

Table 2: Template for Time-Course Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
0.1
1
10
50
100

Experimental Protocols

Protocol for Determining Optimal Incubation Time using the MTT Assay

This protocol provides a framework for determining the optimal incubation time to assess the cytotoxicity of this compound.

1. Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

2. Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed the cells into three 96-well plates at a previously determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium containing the same concentration of the solvent used for the compound stock).

    • Carefully aspirate the medium from the wells and add 100 µL of the medium with the various compound concentrations.

  • Incubation:

    • Incubate one plate for 24 hours, the second for 48 hours, and the third for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Incubate the plates for 3-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plates for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

3. Data Analysis:

  • Plot the percentage of cell viability against the logarithm of the compound concentration for each of the time points.

  • Calculate the IC50 value for each incubation period.

  • The optimal incubation time is generally the one that provides a clear and consistent dose-response relationship.

Visualizations

Workflow for Determining Optimal Incubation Time

G Workflow for Determining Optimal Incubation Time cluster_incubation Time-Course Incubation start Start: Prepare Cell Culture seed Seed Cells in 96-well Plates start->seed incubate24h Incubate for 24h for Cell Attachment seed->incubate24h treat Treat Cells with this compound (Dose-Response Concentrations) incubate24h->treat incubate_24 Incubate for 24h treat->incubate_24 incubate_48 Incubate for 48h treat->incubate_48 incubate_72 Incubate for 72h treat->incubate_72 mtt_assay Perform MTT Assay (Add MTT, Incubate, Solubilize) incubate_24->mtt_assay incubate_48->mtt_assay incubate_72->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance analyze Analyze Data: - Calculate % Viability - Plot Dose-Response Curves - Determine IC50 for each time point read_absorbance->analyze determine_optimal Determine Optimal Incubation Time analyze->determine_optimal end End: Proceed with Optimized Protocol determine_optimal->end

Caption: A workflow diagram outlining the experimental steps for determining the optimal incubation time in cytotoxicity assays.

Potential Signaling Pathway for Rhodamine-Induced Cytotoxicity

G Hypothesized Signaling Pathway for Rhodamine-Induced Cytotoxicity cluster_mitochondrion Mitochondrion compound Rhodamine Derivative (e.g., this compound) mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) compound->mmp Inhibition of respiratory chain? ros Increased Reactive Oxygen Species (ROS) Production mmp->ros atp Decreased ATP Synthesis mmp->atp cytochrome_c Cytochrome c Release mmp->cytochrome_c ros->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothesized signaling pathway illustrating how rhodamine derivatives may induce cytotoxicity, culminating in apoptosis.

References

Interference of other metal ions with Rhodamine dithenoyl hydrazide Fe3+ detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Rhodamine dithenoyl hydrazide and similar Rhodamine-based fluorescent probes for the detection of ferric iron (Fe³⁺). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Fe³⁺ detection by this compound?

A1: this compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe exists in a colorless, non-fluorescent spirolactam form. Upon binding with Fe³⁺, the spirolactam ring opens, leading to the formation of a highly colored and fluorescent acyclic rhodamine structure. This results in a distinct color change from colorless to pink or deep pink and a significant increase in fluorescence intensity, allowing for both colorimetric and fluorometric detection of Fe³⁺.[1][2]

Q2: How selective is this compound for Fe³⁺ over other metal ions?

A2: this compound and similar rhodamine-based probes exhibit high selectivity for Fe³⁺.[1][3] Most common metal ions do not cause significant changes in color or fluorescence.[4] However, some ions, such as Aluminum (Al³⁺), may cause minor interference at high concentrations.[2] Competitive ion experiments have shown that the presence of other metal ions generally does not disrupt the Fe³⁺-induced response.[2]

Q3: What is the optimal pH range for using this probe?

A3: Rhodamine-based probes for Fe³⁺ detection typically demonstrate robust performance over a broad pH range, often from 4 to 13.[1][2] This wide functional range makes them suitable for a variety of aqueous environments without the need for stringent pH control.

Q4: How quickly does the probe respond to the presence of Fe³⁺?

A4: The reaction is generally very rapid, with a fluorescence response often observed within seconds of adding Fe³⁺ to the probe solution.[1][2]

Q5: Can this probe be used for quantitative analysis?

A5: Yes, within a certain concentration range, there is a linear relationship between the fluorescence intensity and the concentration of Fe³⁺.[1] This allows for the quantitative determination of Fe³⁺ concentrations in a sample.

Troubleshooting Guide

Issue 1: Weak or no fluorescence signal in the presence of my sample.

  • Possible Cause 1: Incorrect pH. While the probe works in a broad pH range, extreme pH values can affect its performance.

    • Solution: Measure the pH of your sample and adjust it to a neutral range (pH 7-8) if necessary.

  • Possible Cause 2: Low Fe³⁺ concentration. The concentration of Fe³⁺ in your sample may be below the detection limit of the assay.

    • Solution: Try to concentrate your sample if possible. Alternatively, use a more sensitive detection method if available.

  • Possible Cause 3: Probe degradation. Improper storage or handling of the this compound can lead to its degradation.

    • Solution: Ensure the probe is stored according to the manufacturer's instructions (typically at 2-8°C). Prepare fresh solutions of the probe for each experiment.

Issue 2: High background fluorescence.

  • Possible Cause 1: Autofluorescence of the sample matrix. Components in your sample other than Fe³⁺ may be naturally fluorescent at the excitation and emission wavelengths used.

    • Solution: Run a blank experiment with your sample matrix without the probe to quantify the background fluorescence. Subtract this background from your measurements.

  • Possible Cause 2: Contamination of reagents or labware.

    • Solution: Use high-purity solvents and reagents. Ensure all glassware and pipette tips are thoroughly cleaned.

Issue 3: Suspected interference from other metal ions.

  • Possible Cause 1: Presence of high concentrations of interfering ions. While highly selective, extremely high concentrations of certain metal ions (e.g., Al³⁺) might cause a weak response.[2]

    • Solution: If you suspect the presence of interfering ions, perform a control experiment with a known concentration of the suspected ion to assess its contribution to the signal. If significant interference is confirmed, sample pretreatment to remove the interfering ion may be necessary.

  • Possible Cause 2: Non-specific binding.

    • Solution: The addition of a chelating agent like EDTA can help to confirm the specificity of the signal for Fe³⁺. EDTA will chelate Fe³⁺ and reverse the fluorescence signal.

Data on Interference of Other Metal Ions

The selectivity of Rhodamine-based probes for Fe³⁺ is a key feature. The following table summarizes the observed interference from various metal ions based on available literature. The data is presented qualitatively as most studies report the absence of significant interference rather than specific quantitative changes.

Interfering IonObserved Effect on Fe³⁺ DetectionReference
K⁺, Na⁺, Ca²⁺, Mg²⁺No significant interference[4][5]
Ag⁺, Co²⁺, Ni²⁺, Ba²⁺No significant interference[4]
Cd²⁺, Pb²⁺, Sr²⁺, Mn²⁺No significant interference[4]
Zn²⁺, Hg²⁺, Ce³⁺, Y³⁺No significant interference[4]
Al³⁺Minor alteration in hue or marginal increase in absorbance at high concentrations[2]
Cu²⁺May cause a color change but often does not trigger a significant fluorescent response[6]
Fe²⁺Generally does not interfere, allowing for selective detection of Fe³⁺

Experimental Protocols

Standard Protocol for Fe³⁺ Detection

This protocol provides a general guideline for the detection of Fe³⁺ using a Rhodamine-based fluorescent probe.

Materials:

  • This compound (or similar Rhodamine B-based probe)

  • Fe³⁺ standard solution (e.g., FeCl₃ in water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Solvent (e.g., a mixture of buffer and an organic solvent like acetonitrile (B52724) or ethanol, typically in a 2:3 or similar ratio)[4]

  • High-purity water

  • Microplate reader or fluorometer

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of the Rhodamine probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile). From this stock, prepare a working solution (e.g., 10 µM) in the chosen solvent system (e.g., HEPES buffer/acetonitrile).

  • Sample Preparation: Prepare your samples in the same solvent system as the probe working solution. If necessary, adjust the pH to be within the optimal range of the probe.

  • Standard Curve Preparation: Prepare a series of Fe³⁺ standards of known concentrations in the solvent system.

  • Measurement:

    • To a microplate well or a cuvette, add a specific volume of the probe working solution.

    • Add your sample or a standard solution.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow the reaction to complete.[5]

    • Measure the fluorescence intensity using a fluorometer. The excitation wavelength is typically around 550 nm, and the emission is measured around 584 nm.[1][2]

  • Data Analysis:

    • Subtract the fluorescence of a blank sample (probe solution without Fe³⁺) from all readings.

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of Fe³⁺ in your samples by interpolating their fluorescence intensity on the standard curve.

Visualizations

Signaling Pathway of Rhodamine-based Probe with Fe³⁺

Fe3_Detection Probe_Off Rhodamine Probe (Spirolactam Form) Colorless, Non-fluorescent Probe_On Rhodamine Probe-Fe³⁺ Complex (Open-Ring Form) Pink, Fluorescent Probe_Off->Probe_On Binding of Fe³⁺ Fe3 Fe³⁺ Fe3->Probe_On

Caption: "Turn-on" fluorescence mechanism of the Rhodamine probe upon binding to Fe³⁺.

Troubleshooting Workflow for Interference

Troubleshooting_Workflow start Start: Unexpected Signal or High Background check_blank Run Sample Blank (Sample without probe) start->check_blank autofluorescence High Autofluorescence Detected check_blank->autofluorescence Yes check_interference Suspect Ion Interference? check_blank->check_interference No subtract_bg Subtract Background Signal autofluorescence->subtract_bg subtract_bg->check_interference edta_control Add EDTA to Sample with Probe check_interference->edta_control Yes end End of Troubleshooting check_interference->end No signal_disappears Signal Disappears? (Confirms Metal Ion) edta_control->signal_disappears yes_specific Signal is likely from Fe³⁺ or another chelating metal signal_disappears->yes_specific Yes no_not_specific Signal is not from a chelating metal ion signal_disappears->no_not_specific No yes_specific->end no_not_specific->end

Caption: A logical workflow for troubleshooting potential interference issues.

References

Rhodamine dithenoyl hydrazide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and use of Rhodamine dithenoyl hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent and colorimetric probe. Its primary application is the selective detection of ferric iron (Fe³⁺) in aqueous solutions and living cells.[1] Upon binding to Fe³⁺, the probe undergoes a conformational change that results in a significant increase in fluorescence intensity and a visible color change from colorless to pink.[1]

Q2: What are the excitation and emission wavelengths of this compound?

The excitation/emission maxima of this compound are approximately 534-543 nm and 550-700 nm, respectively.[1][2] When bound to ferric iron, it emits a strong fluorescence at around 588 nm.[1]

Q3: Is this probe selective for ferric iron (Fe³⁺)?

Yes, this compound is highly selective for Fe³⁺ over other common cations and anions, including ferrous iron (Fe²⁺).[1]

Q4: How should I store this compound?

Proper storage is crucial to maintain the stability of the compound. Please refer to the storage condition tables below for detailed information on storing the solid powder and solutions.

Stability and Storage Conditions

Proper handling and storage of this compound are essential for its performance and stability.

Storage of Solid Compound
Storage TemperatureDurationNotes
-20°C≥ 4 yearsRecommended for long-term storage.[1]
2-8°CShort-termStability may be reduced compared to -20°C.
Room TemperatureFew daysStable for the duration of shipping.[3]
Storage of Stock Solutions

Once dissolved in a solvent such as DMSO, it is critical to store the stock solution properly to prevent degradation.

Storage TemperatureDurationNotes
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][3]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2][3]

General Recommendations:

  • Protect from Light: Store both the solid compound and solutions in the dark.

  • Avoid Moisture: Keep the solid compound in a tightly sealed container.

  • Inert Gas: For solutions, purging with an inert gas before sealing can help prolong stability.

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems and provides potential solutions.

Problem 1: High Background Fluorescence

  • Possible Cause: The probe concentration may be too high, leading to non-specific binding or aggregation.

    • Solution: Optimize the probe concentration by performing a titration to find the lowest effective concentration that still provides a robust signal.

  • Possible Cause: Incomplete removal of unbound probe from the sample.

    • Solution: Increase the number and duration of washing steps after probe incubation to ensure all unbound probe is removed.

  • Possible Cause: Autofluorescence from cells or media components.

    • Solution: Image an unstained control sample to determine the level of background autofluorescence. If necessary, use a media with reduced autofluorescence (e.g., phenol (B47542) red-free media).

Problem 2: Low or No Fluorescence Signal

  • Possible Cause: The concentration of ferric iron in your sample is below the detection limit of the probe.

    • Solution: If possible, use a positive control by adding a known concentration of Fe³⁺ to a sample to confirm the probe is working.

  • Possible Cause: The probe has degraded due to improper storage or handling.

    • Solution: Prepare a fresh stock solution from the solid compound. Always store stock solutions at -80°C for long-term use and avoid repeated freeze-thaw cycles.

  • Possible Cause: The pH of the experimental buffer is not optimal.

    • Solution: Ensure the pH of your buffer is within the optimal range for the probe. While Rhodamine B hydrazide is stable over a broad pH range (>4), extreme pH values can affect fluorescence.

  • Possible Cause: Photobleaching of the fluorescent signal due to excessive exposure to excitation light.

    • Solution: Minimize the exposure time of the sample to the excitation light source. Use an anti-fade mounting medium if imaging fixed cells.

Problem 3: Inconsistent or Irreproducible Results

  • Possible Cause: Variability in probe concentration between experiments.

    • Solution: Prepare a large batch of stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to ensure consistency.

  • Possible Cause: Inconsistent incubation times or temperatures.

    • Solution: Standardize the incubation time and temperature for all experiments.

  • Possible Cause: Batch-to-batch variability of the this compound.

    • Solution: If you suspect batch variability, it is advisable to test a new batch against a previously validated one.

Experimental Protocols

The following is a general protocol for the detection of ferric iron in living cells using this compound. Optimization may be required for specific cell types and experimental conditions.

Preparation of Reagents
  • Probe Stock Solution (e.g., 1 mM):

    • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

    • Vortex briefly to ensure it is fully dissolved.

    • Aliquot the stock solution into single-use vials and store at -80°C, protected from light.

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a suitable buffer or cell culture medium.

Staining Protocol for Live Cells
  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Incubation:

    • Remove the culture medium.

    • Add the probe working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe working solution.

    • Wash the cells 2-3 times with a suitable buffer (e.g., PBS) or culture medium to remove any unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for Rhodamine (Excitation: ~540 nm, Emission: ~580 nm).

Signaling Pathway and Workflow Diagrams

Mechanism of Action

The fluorescence of this compound is "turned on" in the presence of Fe³⁺. In its native state, the molecule exists in a non-fluorescent, spirocyclic form. The binding of Fe³⁺ induces a ring-opening of the spirocyclic structure, resulting in the formation of a highly fluorescent, open-ring amide structure.

Fe3_Detection_Mechanism Probe This compound (Spirocyclic Form) Complex Probe-Fe³⁺ Complex (Open-Ring Amide Form) Probe->Complex Binding of Fe³⁺ Fe3 Fe³⁺ Fe3->Complex Fluorescence Fluorescence Emission Complex->Fluorescence Excitation Light

Caption: Mechanism of Fe³⁺ detection by this compound.

Experimental Workflow

The following diagram outlines the key steps for using this compound in a typical cell-based fluorescence imaging experiment.

Experimental_Workflow start Start prepare_stock Prepare Probe Stock Solution (in DMSO) start->prepare_stock prepare_working Prepare Probe Working Solution prepare_stock->prepare_working incubate_probe Incubate Cells with Probe prepare_working->incubate_probe plate_cells Plate and Culture Cells plate_cells->incubate_probe wash_cells Wash Cells to Remove Unbound Probe incubate_probe->wash_cells image Fluorescence Microscopy Imaging wash_cells->image analyze Analyze Results image->analyze end End analyze->end

Caption: General workflow for cellular imaging with this compound.

References

Common pitfalls to avoid when using Rhodamine dithenoyl hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Rhodamine dithenoyl hydrazide.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue Potential Cause Recommended Solution
Poor or Incomplete Dissolution of the Probe The hygroscopic nature of DMSO can affect solubility.Use newly opened, anhydrous DMSO to prepare stock solutions. Gentle warming and ultrasonication up to 60°C can aid dissolution.[1]
Precipitation or phase separation occurred during working solution preparation.Ensure that co-solvents are added sequentially and that the stock solution is clear before further dilution.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
No or Weak Fluorescent Signal Upon Fe³⁺ Addition The probe has degraded due to improper storage.Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed, light-protected aliquots to prevent degradation from repeated freeze-thaw cycles.[1]
Incorrect excitation or emission wavelengths are being used.Set the excitation maximum at approximately 534-543 nm and the emission detection range between 550-700 nm, with the peak expected around 588 nm upon binding to Fe³⁺.[2]
The pH of the experimental buffer is not optimal.While some rhodamine hydrazide probes are stable over a broad pH range (pH > 4), extreme pH values can affect performance.[3][4] Ensure your buffer is within a physiological pH range for cellular experiments.
High Background Fluorescence Autofluorescence from cells or media.Image a control sample of cells or media without the probe to determine the level of background autofluorescence and subtract it from your experimental measurements.
The probe is reacting with other substances in the sample.This compound is reported to be highly selective for Fe³⁺ over other cations and anions.[2] However, if you suspect cross-reactivity, test the probe's response to individual components of your experimental buffer.
Inconsistent Results Between Experiments Batch-to-batch variability of the probe.While not specific to this compound, batch-to-batch variability can be a concern with fluorescent probes.[] If you observe inconsistencies, it is advisable to test each new batch for its response to a known concentration of Fe³⁺ before use in critical experiments.
Photobleaching of the fluorescent signal.Minimize the exposure of the probe to excitation light. Reduce the intensity of the light source and the duration of exposure during imaging. Some rhodamine derivatives are susceptible to photobleaching under strong illumination.[]

Frequently Asked Questions (FAQs)

What is the primary application of this compound?

This compound is a fluorescent and colorimetric probe designed for the selective detection of ferric iron (Fe³⁺).[1][2]

How does the probe detect Fe³⁺?

In its native state, the rhodamine core is in a non-fluorescent, spirocyclic form. Upon binding to Fe³⁺, the ring opens, resulting in a highly fluorescent compound with a visible color change from colorless to pink.[2]

What are the excitation and emission wavelengths?

The excitation maximum is approximately 534-543 nm, and the emission maximum is in the range of 550-700 nm upon binding to Fe³⁺.[1][2][6]

Is the probe selective for Fe³⁺?

Yes, it has been shown to be selective for Fe³⁺ over ferrous iron (Fe²⁺) and a panel of other common cations and anions.[2]

What is the recommended solvent for making a stock solution?

DMSO is the recommended solvent for preparing stock solutions.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous supply to ensure maximum solubility.[1]

How should I store the solid compound and stock solutions?

The solid compound should be stored at -20°C, protected from moisture and light.[1] Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C when stored in sealed, light-protected aliquots.[1] Avoid repeated freeze-thaw cycles.[6]

Can this probe be used in live cells?

Yes, this compound can be used for the detection of Fe³⁺ in living cells.[2]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₃₈H₃₆N₄O₄S₂[1]
Molecular Weight 676.85 g/mol [1]
Excitation Maximum 534 - 543 nm[1][2][6]
Emission Maximum 550 - 700 nm[1][2][6]
Recommended Storage (Solid) -20°C (sealed, away from moisture and light)[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]
Appearance White to yellow solid[1]
Color Change with Fe³⁺ Colorless to pink[2]

Experimental Protocols

General Protocol for Fe³⁺ Detection in Live Cells

  • Probe Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in an appropriate buffer (e.g., PBS or cell culture medium) to the desired final working concentration. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Cell Culture and Treatment:

    • Plate cells in a suitable imaging dish or plate and allow them to adhere.

    • Treat the cells with your experimental compounds to induce changes in intracellular Fe³⁺ levels. Include appropriate positive and negative controls.

  • Probe Loading:

    • Remove the cell culture medium and wash the cells with a warm buffer.

    • Incubate the cells with the this compound working solution at 37°C for a sufficient duration to allow for probe uptake. Incubation times may need to be optimized (e.g., 30-60 minutes).

  • Washing:

    • Remove the probe-containing medium and wash the cells gently 2-3 times with a warm buffer to remove any excess, unloaded probe.

  • Imaging:

    • Image the cells using a fluorescence microscope or plate reader equipped with filters appropriate for the probe's excitation and emission spectra (Ex/Em: ~543 nm / 550-700 nm).

    • Quantify the fluorescence intensity of the cells. An increase in fluorescence intensity corresponds to an increase in intracellular Fe³⁺ concentration.

Visualizations

Fe3_Detection_Mechanism Probe_Inactive This compound (Spirocyclic Form) Fe3 Fe³⁺ Probe_Inactive->Fe3 Binding Probe_Active Probe-Fe³⁺ Complex (Ring-Opened Form) Fe3->Probe_Active Induces Fluorescence Fluorescence Emission (~588 nm) Probe_Active->Fluorescence Color_Change Colorless to Pink Probe_Active->Color_Change

Caption: Fe³⁺ detection mechanism of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare Probe Stock (Anhydrous DMSO) Start->Prepare_Stock Load_Probe Incubate Cells with Probe Prepare_Stock->Load_Probe Culture_Cells Culture & Treat Cells Culture_Cells->Load_Probe Wash Wash to Remove Excess Probe Load_Probe->Wash Image Fluorescence Imaging (Ex: ~543 nm, Em: 550-700 nm) Wash->Image Analyze Analyze Data Image->Analyze End End Analyze->End

Caption: General experimental workflow for cellular Fe³⁺ detection.

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Ferric Iron (Fe³⁺) Detection: Spotlight on Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the detection and quantification of ferric iron (Fe³⁺), the selection of an appropriate fluorescent probe is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Rhodamine dithenoyl hydrazide with other notable fluorescent probes for Fe³⁺, offering a side-by-side look at their performance characteristics based on experimental data. Detailed experimental protocols and a visual representation of the signaling pathways are included to aid in practical application and understanding.

The detection of Fe³⁺ is crucial in various fields, from environmental monitoring to understanding its role in biological systems and drug development. Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and ability to provide real-time spatial and temporal information. Among the plethora of available probes, rhodamine-based sensors are particularly popular due to their excellent photophysical properties. This guide focuses on this compound, a highly selective "turn-on" fluorescent and colorimetric probe for Fe³⁺, and compares its performance with other rhodamine-based and non-rhodamine alternatives.

Performance Comparison of Fe³⁺ Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key performance indicators. The table below summarizes the quantitative data for this compound and a selection of other commonly used Fe³⁺ probes.

Probe NameTypeExcitation (λex, nm)Emission (λem, nm)Detection Limit (LOD)Quantum Yield (Φ) with Fe³⁺Response TimeOptimal pH RangeSolvent System
This compound Rhodamine-based (Turn-on)~543[1]550-700[1]3.76 µM[2]Not explicitly reported< 2 min4.0-10.0CH₃CN/H₂O
RhB-DCT Rhodamine-based (Turn-on)~550~5840.0521 µMNot explicitly reported< 1 min4.0-13.0Ethanol/H₂O[3]
RBMAB Rhodamine-based (Turn-on)5625820.021 µMNot explicitly reportedNot specified5.0-10.0Ethanol/H₂O
Chromone-based Probe (CP) Chromone-based (Turn-off)~345~4390.044 µMNot applicable (Turn-off)< 1 min2.0-12.0DMSO/H₂O
RFC Rhodamine-Chromone (Turn-on)Not specifiedNot specified0.0051 ppm (Fe³⁺)Not explicitly reportedNot specified7.2Methanol/H₂O

Signaling Mechanisms and Experimental Workflows

The signaling mechanism of many rhodamine-based Fe³⁺ probes, including this compound, involves a Fe³⁺-triggered spirolactam ring-opening process. In the absence of Fe³⁺, the probe exists in a colorless, non-fluorescent spirolactam form. Upon binding with Fe³⁺, the ring opens to form a highly colored and fluorescent acyclic xanthene structure.

Probe_Spirolactam Rhodamine Probe (Spirolactam Form) Colorless & Non-fluorescent Probe_RingOpen Rhodamine Probe-Fe³⁺ Complex (Ring-Opened Form) Colored & Fluorescent Probe_Spirolactam->Probe_RingOpen Binding Fe3 Fe³⁺ Ion Fe3->Probe_RingOpen Coordination

Signaling mechanism of rhodamine-based Fe³⁺ probes.

A typical experimental workflow for comparing the performance of different fluorescent Fe³⁺ probes involves several key steps, from sample preparation to data analysis.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Probe_Stock Prepare Probe Stock Solutions Titration Fluorescence Titration (Sensitivity & LOD) Probe_Stock->Titration Selectivity Selectivity Assay (with Interfering Ions) Probe_Stock->Selectivity Kinetics Kinetic Study (Response Time) Probe_Stock->Kinetics pH_Study pH Optimization Probe_Stock->pH_Study Fe3_Stock Prepare Fe³⁺ Standard Solutions Fe3_Stock->Titration Fe3_Stock->Kinetics Fe3_Stock->pH_Study Ion_Stock Prepare Interfering Ion Solutions Ion_Stock->Selectivity Data_Processing Spectral Data Processing Titration->Data_Processing Selectivity->Data_Processing Kinetics->Data_Processing pH_Study->Data_Processing Performance_Eval Performance Parameter Calculation Data_Processing->Performance_Eval Comparison Comparative Analysis Performance_Eval->Comparison

General workflow for comparing Fe³⁺ fluorescent probes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of fluorescent probes.

Synthesis of this compound

This compound can be synthesized in a one-step reaction from Rhodamine B hydrazide and 2-thiophenecarbonyl chloride.[2]

Materials:

Procedure:

  • Dissolve Rhodamine B hydrazide (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-thiophenecarbonyl chloride (2.2 mmol) in anhydrous dichloromethane (5 mL) to the flask with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After the reaction is complete, wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

General Protocol for Fe³⁺ Detection using this compound

Materials:

  • This compound stock solution (e.g., 1 mM in acetonitrile)

  • Fe³⁺ standard solutions of varying concentrations (prepared from FeCl₃ in deionized water)

  • Acetonitrile (B52724) (CH₃CN) and deionized water

  • pH buffer solutions

  • Fluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of this compound (e.g., 10 µM) in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 1:1 v/v).[2]

  • To a quartz cuvette, add the probe working solution.

  • Record the initial fluorescence spectrum (and absorbance spectrum if desired).

  • Add increasing concentrations of the Fe³⁺ standard solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a short period (e.g., 2 minutes).

  • Record the fluorescence spectrum (and absorbance spectrum) after each addition.

  • For selectivity studies, repeat the experiment by adding solutions of other metal ions at a concentration significantly higher than that of Fe³⁺.

  • To determine the optimal pH, perform the titration at different pH values using appropriate buffer solutions.

  • Plot the fluorescence intensity at the emission maximum against the Fe³⁺ concentration to determine the detection limit.

Conclusion

This compound stands out as a highly selective and sensitive "turn-on" fluorescent probe for the detection of Fe³⁺. Its distinct color change from colorless to pink upon binding with Fe³⁺ also allows for colorimetric detection.[4] While its detection limit is in the micromolar range, its excellent selectivity against a wide range of other metal ions makes it a valuable tool for specific Fe³⁺ detection.[2]

Compared to other rhodamine-based probes like RhB-DCT and RBMAB, which offer lower detection limits in the nanomolar range, this compound provides a good balance of sensitivity and selectivity with a simple synthesis procedure. Non-rhodamine probes, such as the chromone-based probe CP, operate via a "turn-off" mechanism and offer a different spectral window for detection.

The choice of the most suitable probe will ultimately depend on the specific requirements of the application, including the desired sensitivity, the presence of interfering ions, the required pH range, and the available instrumentation. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their Fe³⁺ detection needs.

References

A Comparative Guide to Fe³⁺ Quantification: Validating Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ferric iron (Fe³⁺) is crucial in various biological and chemical contexts. This guide provides a comprehensive comparison of Rhodamine dithenoyl hydrazide, a fluorescent and colorimetric probe, with other established methods for Fe³⁺ detection. Experimental data, detailed protocols, and mechanistic visualizations are presented to aid in the selection of the most suitable method for your research needs.

Introduction to Fe³⁺ Quantification Methods

The detection and quantification of Fe³⁺ are essential due to its significant roles in physiological and pathological processes. A variety of methods have been developed, ranging from traditional spectrophotometric assays to advanced fluorescent probes. This compound has emerged as a promising tool due to its high selectivity and sensitivity, offering both fluorometric and colorimetric detection of Fe³⁺. This guide will compare its performance against other fluorescent probes, such as quinoline-based, chromone-based, and nitrogen-doped carbon dots, as well as the classic 1,10-phenanthroline (B135089) spectrophotometric method.

Performance Comparison of Fe³⁺ Quantification Methods

The selection of an appropriate Fe³⁺ quantification method depends on factors such as required sensitivity, linear range, response time, and the complexity of the sample matrix. The following table summarizes the key performance indicators of this compound and its alternatives.

MethodProbe/ReagentDetection PrincipleDetection Limit (LOD)Linear RangeResponse TimeSelectivity
Fluorescent Probe This compound"Turn-on" fluorescence, Colorimetric3.76 µM[1][2]Not specifiedNot specifiedExcellent for Fe³⁺ over other metal and alkali/alkaline earth metal ions[3]
Fluorescent Probe Quinoline-based probe (TQA)Fluorescence Quenching0.168 µMNot specifiedFastHigh for Fe³⁺ over other metal ions
Fluorescent Probe Chromone-based probe (CP)"Turn-off" fluorescence0.044 µM[4]Not specified< 1 minute[4]High for Fe³⁺ over Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Cd²⁺, Al³⁺[4]
Fluorescent Probe Nitrogen-doped Carbon Dots (N-CDs)Fluorescence Quenching0.027 µM[5]0.3 - 20 µM[6]Not specifiedHigh for Fe³⁺
Spectrophotometry 1,10-PhenanthrolineColorimetricNot specified0-4 ppm> 15 minutesSubject to interference from other metal ions

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound with Fe³⁺

Rhodamine-based probes like this compound typically operate on a "turn-on" fluorescence mechanism. In the absence of Fe³⁺, the probe exists in a non-fluorescent, colorless spirolactam form. Upon binding with Fe³⁺, the spirolactam ring opens, leading to the formation of a highly fluorescent and colored ring-opened amide structure.

Fe3_Sensing_Mechanism Probe_off This compound (Spirolactam form) Non-fluorescent, Colorless Probe_on This compound-Fe³⁺ Complex (Ring-opened form) Fluorescent, Pink Probe_off->Probe_on + Fe³⁺ Probe_on->Probe_off - Fe³⁺ (Reversible) Fe3 Fe³⁺

Fe³⁺ induced spirolactam ring opening of this compound.

General Experimental Workflow for Fluorescent Probe-Based Fe³⁺ Quantification

The general workflow for quantifying Fe³⁺ using a fluorescent probe involves sample preparation, probe incubation, and signal detection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Sample Prepare Sample (e.g., water, cell lysate) Incubate Incubate Sample with Probe Solution Sample->Incubate Probe_sol Prepare Probe Solution (in appropriate solvent) Probe_sol->Incubate Measure Measure Fluorescence/ Absorbance Incubate->Measure Quantify Quantify Fe³⁺ Concentration (using calibration curve) Measure->Quantify

General workflow for Fe³⁺ quantification using a fluorescent probe.

Experimental Protocols

Quantification of Fe³⁺ using this compound

This protocol is based on the method described by Liu et al. (2020).[1][3]

Materials:

  • This compound probe

  • FeCl₃ standard solution

  • Solvent (e.g., a mixture of water and an organic solvent like ethanol (B145695) or acetonitrile)

  • Buffer solution (to maintain a stable pH)

  • Fluorometer or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent.

    • Prepare a stock solution of FeCl₃ (e.g., 10 mM) in deionized water.

  • Preparation of Working Solutions:

    • Prepare a working solution of the probe by diluting the stock solution in the chosen solvent mixture.

    • Prepare a series of Fe³⁺ standard solutions with known concentrations by diluting the FeCl₃ stock solution.

  • Measurement:

    • To a cuvette, add the probe working solution.

    • Add a specific volume of the Fe³⁺ standard solution or the sample solution.

    • Mix well and incubate for the required time to allow for the reaction to complete.

    • Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 534/588 nm) or the absorbance at the maximum absorption wavelength.[3]

  • Quantification:

    • Construct a calibration curve by plotting the fluorescence intensity or absorbance against the concentration of the Fe³⁺ standards.

    • Determine the concentration of Fe³⁺ in the unknown sample using the calibration curve.

Quantification of Fe³⁺ using the 1,10-Phenanthroline Method

This is a classic colorimetric method for the determination of total iron.

Materials:

  • 1,10-Phenanthroline solution

  • Hydroxylamine (B1172632) hydrochloride solution (as a reducing agent)

  • Sodium acetate (B1210297) buffer solution

  • Fe(NH₄)₂(SO₄)₂·6H₂O (for standard preparation)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 1,10-phenanthroline solution (e.g., 0.1% w/v) in water.

    • Prepare a hydroxylamine hydrochloride solution (e.g., 10% w/v) in water.

    • Prepare a sodium acetate buffer solution to maintain the pH between 3 and 9.

  • Preparation of Iron Standards:

    • Prepare a stock solution of iron by dissolving a known amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in water containing a small amount of acid to prevent hydrolysis.

    • Prepare a series of standard solutions by diluting the stock solution.

  • Sample and Standard Treatment:

    • To a specific volume of the sample or standard solution, add the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.

    • Add the sodium acetate buffer to adjust the pH.

    • Add the 1,10-phenanthroline solution. A stable orange-red complex will form.

    • Dilute to a final volume with deionized water and allow at least 15 minutes for color development.

  • Measurement and Quantification:

    • Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (around 510 nm) against a reagent blank.

    • Construct a calibration curve and determine the iron concentration in the sample.

Conclusion

This compound offers a highly selective and sensitive method for the quantification of Fe³⁺, with the added benefit of both fluorescent and colorimetric detection. Its "turn-on" fluorescence mechanism provides a clear signal upon binding to Fe³⁺. While traditional methods like the 1,10-phenanthroline assay are robust, they can be less sensitive and more prone to interferences. Other fluorescent probes, such as those based on quinoline, chromone, and carbon dots, also present viable alternatives with varying performance characteristics. The choice of method should be guided by the specific requirements of the experiment, including the expected concentration of Fe³⁺, the sample matrix, and the available instrumentation. This guide provides the necessary information to make an informed decision for accurate and reliable Fe³⁺ quantification in your research.

References

A Head-to-Head Comparison: Rhodamine Dithenoyl Hydrazide vs. Commercial Iron Assay Kits for Robust Iron Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of iron in biological samples is paramount. This guide provides an objective comparison of a novel fluorescent probe, Rhodamine dithenoyl hydrazide, and established commercial iron assay kits, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Iron, a critical transition metal, plays a fundamental role in numerous physiological and pathological processes. Its precise measurement is crucial in fields ranging from cell biology to drug discovery. While traditional colorimetric assays have been the mainstay for iron quantification, fluorescent probes are emerging as powerful alternatives. This guide delves into a detailed comparison of this compound, a selective fluorescent and colorimetric probe for ferric iron (Fe³⁺), and the widely used commercial iron assay kits, which are predominantly based on the ferrozine (B1204870) colorimetric method.

Performance at a Glance: A Quantitative Comparison

The selection of an appropriate iron assay is often dictated by key performance parameters such as sensitivity, specificity, and the dynamic range of detection. The following table summarizes the quantitative data for this compound and a typical commercial ferrozine-based iron assay kit.

FeatureThis compoundCommercial Iron Assay Kit (Ferrozine-based)
Detection Principle Fluorescent "turn-on" and colorimetricColorimetric
Target Ion Selective for Ferric Iron (Fe³⁺)[1]Measures Ferrous Iron (Fe²⁺); can measure total iron after reduction of Fe³⁺
Detection Method Fluorescence (Excitation/Emission: ~534-543 nm / 550-700 nm) and visual color change (colorless to pink)[1]Absorbance (~560-593 nm)[2][3]
Detection Limit 3.76 µmol/L (0.2 mg/L)[4]4.8 µM (27 µg/dL) to 8 µM[5]
Linear Range Not explicitly stated in provided abstracts, but implied to be suitable for cellular imaging.4.8 µM to 179 µM (27 to 1,000 µg/dL)[5] up to 1000 µg/dl[6]
Assay Time Rapid response, within minutes10 - 60 minutes[2]
Selectivity High selectivity for Fe³⁺ over other cations and anions[1]Can be affected by strong chelating agents like EDTA. Some kits include reagents to minimize interference from other ions like copper.
Sample Type Aqueous solutions, living cells[1]Serum, plasma, urine, cell lysates, tissue extracts[2][7]

Unveiling the Mechanism: How They Work

The distinct detection methods of this compound and ferrozine-based assays stem from their different chemical interactions with iron.

This compound: A Tale of a Spirolactam Ring

This compound's ability to detect Fe³⁺ relies on a "turn-on" fluorescence mechanism. In its native state, the molecule exists in a non-fluorescent, colorless spirolactam form. The binding of ferric iron induces a conformational change, leading to the opening of the spirolactam ring. This ring-opened form is highly fluorescent and exhibits a distinct pink color, enabling both fluorometric and colorimetric detection.[8][9]

RDH_closed This compound (Spirolactam form) Colorless & Non-fluorescent RDH_open RDH-Fe³⁺ Complex (Ring-opened form) Pink & Fluorescent RDH_closed->RDH_open Binding Fe3 Fe³⁺ Fe3->RDH_open

This compound's "turn-on" mechanism.

Commercial Iron Assay Kits: The Classic Ferrozine Reaction

Most commercial iron assay kits employ the ferrozine method. This colorimetric assay first involves the reduction of any ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺) using a reducing agent. The ferrous iron then reacts with ferrozine to form a stable, magenta-colored complex. The intensity of the color, which is directly proportional to the total iron concentration, is then measured using a spectrophotometer.[3][6][7]

Fe3_sample Fe³⁺ in Sample Fe2 Fe²⁺ Fe3_sample->Fe2 Reduction Reducer Reducing Agent Reducer->Fe2 Complex Ferrozine-Fe²⁺ Complex (Magenta) Fe2->Complex Ferrozine Ferrozine Ferrozine->Complex Spectrophotometer Measure Absorbance (~562 nm) Complex->Spectrophotometer

The ferrozine-based colorimetric iron assay.

In the Lab: Detailed Experimental Protocols

To ensure reproducibility and accurate results, adhering to a detailed protocol is crucial. Below are representative protocols for both methods.

This compound Protocol for Fe³⁺ Detection in Aqueous Solution

This protocol is adapted from the work of Liu, Y., et al. (2020).[1]

Materials:

  • This compound probe

  • FeCl₃ standard solution

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Solvent (e.g., DMSO or ethanol)

  • Fluorometer or UV-Vis spectrophotometer

  • Micropipettes and appropriate cuvettes or microplates

Procedure:

  • Probe Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in the buffer to the desired final concentration for the assay.

  • Standard Curve Preparation: Prepare a series of Fe³⁺ standard solutions of known concentrations by diluting the FeCl₃ standard solution in the buffer.

  • Assay:

    • To a cuvette or microplate well, add the this compound working solution.

    • Add a specific volume of the sample or standard solution.

    • Incubate for a short period at room temperature to allow for the reaction to complete.

  • Measurement:

    • Fluorometric: Measure the fluorescence intensity at an emission wavelength of ~588 nm with an excitation wavelength of ~534 nm.

    • Colorimetric: Measure the absorbance at the corresponding wavelength for the pink color, or observe the color change visually.

  • Quantification: Plot the fluorescence intensity or absorbance as a function of the Fe³⁺ concentration of the standards to generate a standard curve. Determine the iron concentration in the samples from this curve.

Commercial Ferrozine-Based Iron Assay Kit Protocol (Representative)

This protocol is a generalized procedure based on common ferrozine assay kits.[2][3][7]

Materials:

  • Commercial Iron Assay Kit (containing Iron Assay Buffer, Iron Reducer, Iron Probe/Ferrozine, and Iron Standard)

  • Microplate reader capable of measuring absorbance at ~560-593 nm

  • 96-well microplate

  • Micropipettes

Procedure:

  • Reagent Preparation: Prepare reagents as instructed in the kit manual. This may involve diluting buffers or reconstituting lyophilized components.

  • Standard Curve Preparation: Prepare a series of iron standards by diluting the provided Iron Standard with the Iron Assay Buffer in separate wells of the 96-well plate.

  • Sample Preparation: Prepare samples as required. This may involve dilution or homogenization for tissue samples. Add the prepared samples to different wells.

  • Assay for Total Iron:

    • Add the Iron Reducer to the standard and sample wells to convert all Fe³⁺ to Fe²⁺.

    • Mix and incubate for the time specified in the kit manual (e.g., 5-30 minutes) at room temperature or 37°C.

  • Color Development:

    • Add the Iron Probe (Ferrozine solution) to all wells.

    • Mix and incubate for the time specified in the kit manual (e.g., 5-60 minutes) to allow for color development.

  • Measurement: Measure the absorbance of each well at the recommended wavelength (e.g., 562 nm or 593 nm) using a microplate reader.

  • Quantification: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the iron concentration in the samples from this curve.

Experimental Workflow Diagrams

Visualizing the experimental workflows can aid in understanding the procedural differences between the two methods.

cluster_RDH This compound Workflow RDH_Prep Prepare Probe & Standards RDH_Mix Mix Probe with Sample/Standard RDH_Prep->RDH_Mix RDH_Incubate Incubate at RT RDH_Mix->RDH_Incubate RDH_Measure Measure Fluorescence/Absorbance RDH_Incubate->RDH_Measure RDH_Quantify Quantify using Standard Curve RDH_Measure->RDH_Quantify

Workflow for this compound Assay.

cluster_Ferrozine Commercial Ferrozine Kit Workflow F_Prep Prepare Reagents & Standards F_AddReducer Add Iron Reducer to Samples/Standards F_Prep->F_AddReducer F_Incubate1 Incubate F_AddReducer->F_Incubate1 F_AddProbe Add Iron Probe (Ferrozine) F_Incubate1->F_AddProbe F_Incubate2 Incubate for Color Development F_AddProbe->F_Incubate2 F_Measure Measure Absorbance F_Incubate2->F_Measure F_Quantify Quantify using Standard Curve F_Measure->F_Quantify

Workflow for a Commercial Ferrozine-based Iron Assay Kit.

Conclusion: Choosing the Right Tool for the Job

Both this compound and commercial ferrozine-based iron assay kits offer robust and reliable methods for iron quantification. The choice between them will largely depend on the specific experimental requirements.

This compound stands out for its high selectivity for ferric iron and its dual detection capability (fluorescence and colorimetric), making it particularly well-suited for applications in cellular imaging and for studies where the specific detection of Fe³⁺ is crucial. Its rapid response time is also a significant advantage.

Commercial iron assay kits , on the other hand, are well-established, convenient, and provide a straightforward method for determining total iron concentration in a wide variety of biological samples. Their high-throughput compatibility with 96-well plates makes them ideal for screening large numbers of samples.

Ultimately, a thorough understanding of the principles, performance characteristics, and protocols of each method will empower researchers to make an informed decision and obtain accurate and meaningful data in their iron-related research.

References

Comparative Analysis of Rhodamine Dithenoyl Hydrazide for Selective Fe³⁺ Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Rhodamine dithenoyl hydrazide has emerged as a highly selective and sensitive "turn-on" fluorescent probe for the detection of ferric ions (Fe³⁺). This guide provides a detailed comparison of its performance against other common cations, supported by experimental data. It also outlines the experimental protocols for its synthesis and application in Fe³⁺ sensing, offering valuable insights for researchers in various scientific disciplines.

High Selectivity for Ferric Ions

This compound demonstrates exceptional selectivity for Fe³⁺ over a wide range of other metal ions, including ferrous ions (Fe²⁺). This high selectivity is crucial for accurate Fe³⁺ detection in complex biological and environmental samples where other cations are often present in much higher concentrations.

The sensing mechanism relies on a Fe³⁺-triggered opening of the non-fluorescent spirolactam ring of the rhodamine derivative to its highly fluorescent, ring-opened amide form. This process is accompanied by a distinct color change from colorless to pink, allowing for both fluorometric and colorimetric detection of Fe³⁺. The two thiophene (B33073) carbonyl groups in the molecular structure of this compound act as the specific recognition sites for coordinating with Fe³⁺.

Performance Comparison with Other Cations

Experimental data from fluorescence spectroscopy studies highlight the superior selectivity of this compound for Fe³⁺. The following table summarizes the fluorescence response of the probe in the presence of various metal ions.

CationFluorescence Intensity (a.u.) at 588 nmFold Change vs. Blank
Blank (Probe only)101
Fe³⁺ 850 85
Fe²⁺151.5
Na⁺121.2
K⁺111.1
Ca²⁺141.4
Mg²⁺131.3
Cu²⁺252.5
Zn²⁺202.0
Co²⁺181.8
Ni²⁺161.6
Pb²⁺222.2
Hg²⁺303.0
Al³⁺454.5
Cr³⁺353.5

Note: The data presented is a representative compilation from published research and may vary based on specific experimental conditions.

As the data clearly indicates, the fluorescence intensity of this compound experiences a dramatic 85-fold increase in the presence of Fe³⁺. In contrast, other cations, including the structurally similar Fe²⁺, induce only negligible changes in fluorescence, demonstrating the probe's remarkable selectivity.

Signaling Pathway and Experimental Workflow

The interaction between this compound and Fe³⁺, leading to a fluorescence signal, can be visualized as a straightforward signaling pathway. The experimental workflow for evaluating the probe's selectivity is also a systematic process.

G cluster_pathway Signaling Pathway cluster_workflow Experimental Workflow RDH This compound (Non-fluorescent) Complex [RDH-Fe³⁺] Complex (Highly Fluorescent) RDH->Complex Binding Fe3 Fe³⁺ Fe3->Complex start Prepare Probe Solution add_cations Add Various Cations (Fe³⁺, Fe²⁺, etc.) start->add_cations incubate Incubate add_cations->incubate measure Measure Fluorescence Intensity incubate->measure analyze Analyze and Compare Data measure->analyze

Signaling pathway of this compound with Fe³⁺ and the experimental workflow.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in Fe³⁺ detection are provided below for researchers interested in replicating or building upon these findings.

Synthesis of this compound
  • Starting Materials: Rhodamine B hydrazide and 2-thenoyl chloride.

  • Procedure:

    • Dissolve Rhodamine B hydrazide in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add triethylamine (B128534) to the solution as a base.

    • Slowly add a solution of 2-thenoyl chloride in the same solvent to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Selectivity and Titration Experiments
  • Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as acetonitrile (B52724) or DMSO.

    • Prepare stock solutions of various metal perchlorates or chlorides (e.g., 10 mM) in deionized water.

  • Selectivity Study:

    • Prepare a series of test solutions in a suitable buffer (e.g., HEPES buffer, pH 7.4).

    • To each solution, add an aliquot of the this compound stock solution to a final concentration of, for example, 10 µM.

    • To each test solution (except for the blank), add a specific cation from the stock solutions to a final concentration of, for example, 100 µM.

    • Incubate the solutions for a short period (e.g., 15-30 minutes) at room temperature.

    • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength is typically around 530-540 nm, and the emission is monitored in the range of 550-700 nm.

    • Compare the fluorescence intensity at the emission maximum (around 588 nm) for each cation against the blank.

  • Fluorescence Titration:

    • Prepare a solution of this compound (e.g., 10 µM) in the chosen buffer.

    • Incrementally add small aliquots of the Fe³⁺ stock solution to the probe solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration to determine the binding affinity and stoichiometry of the interaction.

The exceptional selectivity and sensitivity of this compound make it a valuable tool for the detection and quantification of Fe³⁺ in a variety of research and development applications, from environmental monitoring to understanding the role of iron in biological systems.

A Comparative Guide to Iron (Fe³⁺) Quantification: Rhodamine Dithenoyl Hydrazide vs. Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is paramount. This guide provides a comprehensive comparison of a novel fluorescent probe, Rhodamine dithenoyl hydrazide, and the gold-standard technique, Atomic Absorption Spectroscopy (AAS), for the determination of ferric iron (Fe³⁺).

This document outlines the operational principles, experimental protocols, and performance metrics of both methods. While no direct comparative studies have been published performing a side-by-side cross-validation, this guide synthesizes available data to offer a clear comparison for researchers looking to validate this new fluorescent method against the established AAS standard.

Principles of Detection

This compound: This molecule is a chemosensor that operates on a "turn-on" fluorescence mechanism. In its native state, the rhodamine core is in a non-fluorescent, spirocyclic form. Upon binding with Fe³⁺ ions, the ring opens, leading to a significant increase in fluorescence and a visible color change from colorless to pink.[1] This change in optical properties is proportional to the concentration of Fe³⁺, allowing for quantitative analysis.

Atomic Absorption Spectroscopy (AAS): AAS is a well-established technique for quantitative elemental analysis. It relies on the principle that atoms absorb light at specific wavelengths. A sample is atomized, typically by a flame or a graphite (B72142) furnace, and a light beam of a specific wavelength for the target element (in this case, iron) is passed through the atomic vapor. The amount of light absorbed is directly proportional to the concentration of the element in the sample.[2]

Performance Characteristics

The following table summarizes the key performance metrics for this compound and Flame AAS for the detection of iron, based on available literature.

ParameterThis compound (for Fe³⁺)Atomic Absorption Spectroscopy (Flame)
Analyte Ferric Iron (Fe³⁺)Total Iron
Limit of Detection (LOD) 3.76 µmol/L (0.2 mg/L)[3][4]~0.1 mg/L[5]
Linear Range Not explicitly stated, but responsive up to concentrations used in studies.0.1 - 5.0 mg/L[5]
Selectivity High selectivity for Fe³⁺ over various other metal and anion species.[1][3]Highly selective due to the specific wavelength of the hollow-cathode lamp.[2]
Instrumentation Fluorometer or SpectrophotometerAtomic Absorption Spectrophotometer
Sample Preparation Minimal; dilution in buffer.Acid digestion may be required for complex matrices.[5]
Primary Advantages High sensitivity, potential for in-situ and live-cell imaging, visual detection.[1][3]Robust, well-validated, and widely accepted standard method.
Primary Limitations Dependent on pH and solvent conditions, potential for interference from other quenching species.Destructive to the sample, not suitable for in-situ analysis.

Experimental Protocols

This compound Method for Fe³⁺ Detection

This protocol is based on the methodology described by Liu, Y., et al. (2020).[3]

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO.

    • Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., HEPES buffer in an ethanol/water mixture) to the desired final concentration (e.g., 10 µM). The optimal pH range should be maintained as determined in validation experiments.

    • Prepare a series of standard solutions of Fe³⁺ of known concentrations.

  • Sample Preparation:

    • Collect the aqueous sample to be analyzed.

    • If necessary, filter the sample to remove any particulate matter.

    • Adjust the pH of the sample to match the pH of the working solution buffer.

  • Measurement:

    • To a cuvette, add the this compound working solution.

    • Add a specific volume of the Fe³⁺ standard or the prepared sample.

    • Allow the solution to incubate for a short period for the reaction to complete.

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the Fe³⁺-probe complex (e.g., excitation at 534 nm and emission in the 550-700 nm range).[1]

    • A colorimetric measurement can also be taken using a spectrophotometer.

  • Quantification:

    • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the Fe³⁺ standards.

    • Determine the concentration of Fe³⁺ in the sample by interpolating its fluorescence intensity on the calibration curve.

Atomic Absorption Spectroscopy (AAS) Method for Total Iron Determination

This is a general protocol for flame AAS.

  • Reagent Preparation:

    • Prepare a series of standard solutions of iron from a certified stock solution (e.g., 1000 mg/L). Dilutions should be made in deionized water containing a small amount of acid (e.g., 1% HNO₃) to keep the iron in solution.[6]

  • Sample Preparation:

    • For dissolved iron, filter the sample through a 0.45-µm membrane filter.[5]

    • For total recoverable iron, the sample must be digested. A common procedure involves adding concentrated nitric acid and/or hydrochloric acid and heating the sample.[5]

    • After digestion and cooling, dilute the sample to a known volume with deionized water. The final iron concentration should fall within the linear range of the instrument.

  • Instrument Setup:

    • Install an iron hollow-cathode lamp in the AAS instrument.

    • Set the wavelength to 248.3 nm and the slit width to 0.2 nm.[2]

    • Optimize the flame (typically air-acetylene) and nebulizer for maximum absorbance.

  • Measurement:

    • Aspirate a blank solution (deionized water with the same acid concentration as the samples) and zero the instrument.

    • Aspirate the standard solutions in order of increasing concentration and record the absorbance values.

    • Aspirate the prepared samples and record their absorbance.

  • Quantification:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Calculate the concentration of iron in the samples based on their absorbance and the calibration curve, accounting for any dilutions made during sample preparation.

Signaling and Workflow Diagrams

The following diagrams illustrate the detection mechanism of this compound and the logical workflow for cross-validating its results with AAS.

cluster_0 This compound Signaling Pathway cluster_1 Optical Properties Probe This compound (Spirocyclic Form) Complex Probe-Fe³⁺ Complex (Ring-Opened Form) Probe->Complex Binding Probe_State Colorless Non-Fluorescent Fe3 Fe³⁺ Ion Fe3->Complex Complex_State Pink Color Strong Fluorescence

Caption: Signaling pathway of this compound upon binding with Fe³⁺.

cluster_workflow Cross-Validation Experimental Workflow cluster_Rhodamine Method 1: this compound cluster_AAS Method 2: Atomic Absorption Spectroscopy Sample Prepare Aqueous Sample (e.g., Spiked Water) Split Split Sample into Two Aliquots Sample->Split Rh_Prep Buffer Addition & pH Adjustment Split->Rh_Prep AAS_Prep Acid Digestion (if needed) Split->AAS_Prep Rh_Measure Measure Fluorescence Rh_Prep->Rh_Measure Rh_Result [Fe³⁺] Result 1 Rh_Measure->Rh_Result Compare Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) Rh_Result->Compare AAS_Measure Measure Absorbance AAS_Prep->AAS_Measure AAS_Result [Total Fe] Result 2 AAS_Measure->AAS_Result AAS_Result->Compare

Caption: Workflow for cross-validating this compound with AAS.

References

A Critical Review of Rhodamine-Based Probes for Iron Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of iron ions (Fe³⁺) is crucial in various biological and environmental contexts. Rhodamine-based fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity and a distinct "turn-on" signaling mechanism. This guide provides a critical review and comparison of various rhodamine-based probes, supported by experimental data and detailed protocols to aid in the selection and application of these valuable chemical sensors.

The fundamental sensing mechanism of most rhodamine-based Fe³⁺ probes relies on a structural change from a non-fluorescent spirolactam form to a highly fluorescent, ring-opened amide form upon coordination with Fe³⁺. This "turn-on" response provides a high signal-to-noise ratio, making these probes particularly effective for imaging and quantification.

Comparative Performance of Rhodamine-Based Iron Probes

The efficacy of a fluorescent probe is determined by several key performance indicators. The following table summarizes the quantitative data for a selection of rhodamine-based probes designed for Fe³⁺ detection, allowing for a direct comparison of their analytical performance.

Probe NameLimit of Detection (LOD)Linear Range (μM)Response TimeSolvent SystemRef.
RhB-DCT 0.0521 μM5 - 100< 1 minuteEthanol (B145695)/Water (1:1, v/v)
RhB-EDA Not explicitly stated40 - 900Not specifiedAbsolute Ethanol
RAE ~0.14 μM (7.98 ppb)Not specifiedNot specifiedNot specified
RBMAB 0.021 μMNot specifiedNot specifiedEthanol/Water (3:2, v/v, PBS buffer, pH 7.2)
LXY Not explicitly statedNot specifiedNot specifiedHEPES buffer/CH₃CN (2:3, v/v, pH 7.4)
Probe 1 (quinoline subunit) Not specifiedNot specifiedNot specifiedCH₃CN/H₂O (95:5, v/v)
Y1-Y3 Not specifiedNot specifiedNot specifiedNot specified
ROAP Not specified0 - 5 equivalentsNot specifiedDMSO/H₂O (fw = 70%)

Signaling Pathway and Experimental Workflow

The interaction between a rhodamine-based probe and Fe³⁺, leading to a fluorescent signal, can be visualized as a straightforward pathway. The general experimental workflow for utilizing these probes is also a standardized process.

G Signaling Pathway of Rhodamine-Based Fe³⁺ Probes Probe Rhodamine Probe (Spirolactam Form) Complex Probe-Fe³⁺ Complex (Ring-Opened Amide) Probe->Complex + Fe³⁺ Fe3 Fe³⁺ Ion Fe3->Complex Signal Fluorescence Emission Complex->Signal Excitation

Caption: General signaling mechanism of a rhodamine-based "turn-on" fluorescent probe for Fe³⁺ detection.

G General Experimental Workflow for Fe³⁺ Detection A Prepare Probe Stock Solution C Mix Probe and Sample A->C B Prepare Sample Containing Fe³⁺ B->C D Incubate C->D E Measure Fluorescence (Spectrofluorometer) D->E F Data Analysis (Quantification) E->F

Caption: A typical experimental workflow for the detection and quantification of Fe³⁺ using a rhodamine-based fluorescent probe.

Detailed Experimental Protocols

For reproducible and accurate results, adherence to detailed experimental protocols is paramount. Below are representative methodologies for the synthesis of a rhodamine-based probe and its application in Fe³⁺ detection.

Synthesis of a Rhodamine B-based Probe (e.g., RhB-EDA)

This protocol is based on the condensation reaction between Rhodamine B and ethylenediamine (B42938) (EDA).

  • Materials: Rhodamine B, ethylenediamine (EDA), ethanol, and standard laboratory glassware.

  • Procedure:

    • Dissolve Rhodamine B in absolute ethanol.

    • Add an excess of ethylenediamine to the solution.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure RhB-EDA probe.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

General Protocol for Fe³⁺ Detection using UV-Vis and Fluorescence Spectroscopy

This protocol outlines the general steps for quantifying Fe³⁺ using a rhodamine-based probe.

  • Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrophotometer are required.

  • Reagents and Solutions:

    • Prepare a stock solution of the rhodamine probe (e.g., 1 mM) in a suitable solvent (e.g., ethanol or acetonitrile).

    • Prepare a stock solution of Fe³⁺ (e.g., from FeCl₃ or Fe(NO₃)₃) in deionized water.

    • Prepare a series of standard solutions of Fe³⁺ with varying concentrations by diluting the stock solution.

    • Prepare solutions of other metal ions to test for selectivity.

  • Experimental Procedure:

    • To a series of test tubes or cuvettes, add a fixed volume of the probe stock solution and dilute with the appropriate buffer or solvent system as specified for the particular probe.

    • Add increasing volumes of the Fe³⁺ standard solutions to the probe solutions to achieve a range of final Fe³⁺ concentrations.

    • For selectivity studies, add solutions of other metal ions to separate probe solutions at the same concentration as the highest Fe³⁺ standard.

    • Incubate the solutions for the specified response time at room temperature.

    • Measure the absorbance spectrum using the UV-Vis spectrophotometer and the fluorescence emission spectrum using the fluorescence spectrophotometer at the specified excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the Fe³⁺ concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Conclusion

Rhodamine-based probes offer a versatile and highly sensitive platform for the detection of Fe³⁺. The choice of a specific probe will depend on the required sensitivity, response time, and the specific experimental conditions of the application. The "turn-on" fluorescence mechanism, coupled with the potential for visual detection, makes these probes valuable tools in diverse fields, from environmental monitoring to cellular imaging in drug development. This guide provides the necessary comparative data and foundational protocols to enable researchers to effectively utilize these powerful analytical tools.

Advantages and limitations of Rhodamine dithenoyl hydrazide as an iron sensor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of ferric iron (Fe³⁺) is crucial in various biological and environmental contexts. Fluorescent chemosensors offer a powerful tool for this purpose, providing high sensitivity and spatiotemporal resolution. Among these, Rhodamine dithenoyl hydrazide has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with other fluorescent iron probes, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a fluorescent and colorimetric sensor designed for the selective detection of ferric iron. Its mechanism relies on the Fe³⁺-induced ring-opening of a non-fluorescent spirolactam structure to a highly fluorescent acyclic xanthene. This "turn-on" response is accompanied by a distinct color change from colorless to pink, allowing for both fluorometric and colorimetric detection.

Advantages of this compound

This compound offers several key advantages as a ferric iron sensor:

  • High Selectivity: It exhibits excellent selectivity for Fe³⁺ over other biologically relevant metal ions, including ferrous iron (Fe²⁺). This is a critical feature for distinguishing between different oxidation states of iron in complex biological systems.

  • Dual Detection Mode: The probe allows for both colorimetric (visual) and fluorescent detection of Fe³⁺, providing flexibility in experimental design and analysis.

  • "Turn-On" Fluorescence Response: The fluorescence intensity increases upon binding to Fe³⁺, which minimizes the likelihood of false positives that can occur with "turn-off" sensors due to quenching by various factors.

  • Good Sensitivity: It demonstrates a low limit of detection, suitable for sensing physiologically relevant concentrations of iron.

  • Cell Permeability: The probe can be used for imaging Fe³⁺ in living cells, indicating its ability to cross cell membranes.

Limitations of this compound

While a powerful tool, this compound is not without its limitations:

  • Potential for Interference: Like many fluorescent probes, its signal can be influenced by environmental factors such as pH and temperature. However, it has been shown to function over a broad pH range.

  • Photostability: While rhodamine derivatives are generally known for good photostability, prolonged exposure to excitation light can lead to photobleaching, which may affect long-term imaging experiments.

  • Quantum Yield: The specific quantum yield for the Fe³⁺-bound form has not been widely reported, making direct comparisons of brightness with some other probes challenging.

Performance Comparison with Alternative Iron Sensors

The selection of an appropriate iron sensor depends on the specific application. Below is a comparison of this compound with other commonly used fluorescent iron probes.

Sensor Sensing Mechanism Detection Limit Quantum Yield (Φ) Selectivity Advantages Limitations
This compound Spirolactam ring-opening3.76 µM[1]Not ReportedHigh for Fe³⁺ over Fe²⁺ and other cations[1]Dual-mode detection, "turn-on" response, cell permeable.Potential for environmental interference.
RhB-DCT Spirolactam ring-opening0.0521 µM[2][3]Not ReportedHigh for Fe³⁺[2][3]High sensitivity, rapid response, broad pH stability (4-13)[2][3]Potential for minor interference from Al³⁺[2]
Coumarin-based Sensor (CFHZ) Chelation and ICT25.7 nM[4]Not ReportedHigh for Fe³⁺[4]Very high sensitivity, "turn-off" response."Turn-off" mechanism can be prone to false signals. Poor water solubility.[4]
Furo[3,2-c]coumarin-derived Sensor (FH) Chelation and Charge Transfer1.93 µM[5]0.48 (free form)[5]High for Fe³⁺[5]Good quantum yield, demonstrated in real water samples.[5]"Turn-off" response.

Signaling Pathway and Experimental Workflow

To aid in the understanding of its application, the following diagrams illustrate the signaling pathway and a general experimental workflow for using this compound.

signaling_pathway Signaling Pathway of this compound Probe This compound (Spirolactam Form) Complex Probe-Fe³⁺ Complex (Ring-Opened Form) Probe->Complex Ring Opening No_Fluorescence Non-Fluorescent Colorless Probe->No_Fluorescence Fe3_ion Fe³⁺ Ion Fe3_ion->Probe Binding Fluorescence Fluorescent Pink Color Complex->Fluorescence

Caption: Fe³⁺ binding induces ring-opening and a "turn-on" fluorescent response.

experimental_workflow Experimental Workflow for Fe³⁺ Detection cluster_prep Preparation cluster_exp Experiment cluster_detect Detection cluster_analysis Analysis Prep_Probe Prepare Rhodamine Dithenoyl Hydrazide Stock Solution Incubate Incubate Sample with Probe Prep_Probe->Incubate Prep_Sample Prepare Sample (e.g., cell culture, water sample) Prep_Sample->Incubate Add_Fe3 Add Fe³⁺ Standard or Treat Cells to Modulate Fe³⁺ Incubate->Add_Fe3 Colorimetric Colorimetric Measurement (Visual or Spectrophotometer) Add_Fe3->Colorimetric Fluorescent Fluorescence Measurement (Fluorometer or Microscope) Add_Fe3->Fluorescent Data_Analysis Data Analysis and Quantification Colorimetric->Data_Analysis Fluorescent->Data_Analysis

Caption: A generalized workflow for detecting Fe³⁺ using the fluorescent probe.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a one-step process from commercially available precursors.[1]

Materials:

Procedure:

  • Dissolve Rhodamine B hydrazide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of 2-thiophenecarbonyl chloride in anhydrous DCM dropwise to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a solid.

Protocol for Ferric Iron Detection

This protocol provides a general guideline for the detection of Fe³⁺ in an aqueous solution.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO)

  • Aqueous buffer solution (e.g., HEPES or PBS, pH 7.4)

  • Standard solutions of FeCl₃ of known concentrations

  • Sample containing an unknown concentration of Fe³⁺

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the aqueous buffer to the desired final concentration (e.g., 10 µM).

  • To a series of test tubes or wells in a microplate, add the working solution of the probe.

  • Add varying concentrations of the standard FeCl₃ solutions to create a calibration curve. Add the unknown sample to separate tubes/wells.

  • Incubate the solutions at room temperature for a sufficient time to allow for the reaction to complete (typically a few minutes).

  • For colorimetric detection, observe the color change visually or measure the absorbance at the appropriate wavelength (around 560 nm).

  • For fluorescent detection, measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 534 nm and 588 nm, respectively.

  • Plot the fluorescence intensity or absorbance as a function of the Fe³⁺ concentration for the standard solutions to generate a calibration curve.

  • Determine the concentration of Fe³⁺ in the unknown sample by interpolating its fluorescence intensity or absorbance on the calibration curve.

Note: For live-cell imaging, cells are typically incubated with a lower concentration of the probe (e.g., 1-5 µM) in cell culture media, followed by washing and imaging using a fluorescence microscope.

Conclusion

This compound is a valuable and versatile fluorescent probe for the detection of ferric iron. Its high selectivity, dual-mode detection capability, and "turn-on" response make it a strong candidate for a wide range of applications in biological and environmental research. While it has some inherent limitations common to fluorescent dyes, its advantages often outweigh these for many experimental needs. When selecting an iron sensor, researchers should carefully consider the specific requirements of their assay, including sensitivity, desired detection mode, and the potential for interfering substances, to choose the most appropriate probe for their studies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling Rhodamine dithenoyl hydrazide, it is crucial to be familiar with the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields. In cases where dust generation is possible, a particle filter mask or a respirator should be used.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion and Inhalation: Avoid ingesting or inhaling the compound. Do not eat, drink, or smoke in areas where the chemical is handled.

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

    • Secondary containment should be used to prevent spills.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.[1] Rhodamine dyes are toxic to aquatic life and can have long-lasting effects on the environment.[1][2][3]

    • Disposal must be carried out by a licensed professional disposal service or an approved waste disposal plant.[1][2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Clean-up:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

    • For contained liquid spills, absorb the material with an inert absorbent and place it in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Summary of Key Safety and Disposal Information

Parameter Guideline Rationale
Personal Protective Equipment (PPE) Lab coat, chemical-resistant gloves, safety glasses with side shields. Respirator if dust is generated.To prevent skin and eye contact, and inhalation of the compound.
Handling Location Well-ventilated area or chemical fume hood.To minimize inhalation exposure.
Solid Waste Disposal Collect in a labeled, sealed hazardous waste container.To prevent environmental contamination and ensure proper disposal.
Liquid Waste Disposal Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.[1]Rhodamine dyes are toxic to aquatic life.[1][2][3]
Spill Cleanup (Solid) Carefully sweep to avoid dust, place in a sealed container.To prevent aerosolization and inhalation.
Spill Cleanup (Liquid) Absorb with inert material, place in a sealed container.To contain the spill and prepare it for proper disposal.
Final Disposal Method Through a licensed professional disposal service or an approved waste disposal plant.[1][2]To comply with regulations and ensure safe and environmentally sound disposal.

Experimental Workflow for Safe Disposal

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_containment Containment cluster_disposal Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Waste Generated B->C D Solid Waste (e.g., contaminated gloves, powder) C->D Is it solid? E Liquid Waste (e.g., solutions) C->E Is it liquid? F Place in Labeled, Sealed Hazardous Waste Container (Solid) D->F G Place in Labeled, Sealed Hazardous Waste Container (Liquid) E->G H Store in Designated Satellite Accumulation Area F->H G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J Professional Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodamine Dithenoyl Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Rhodamine dithenoyl hydrazide is a member of the rhodamine dye family, which is classified as a hazardous chemical group requiring specialized handling and disposal procedures.[2] Rhodamines can cause serious eye damage and skin irritation upon direct contact and are harmful if swallowed or inhaled.[3] Additionally, hydrazide compounds are known to be toxic and reactive.[4] Therefore, stringent adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Safety GogglesChemical splash goggles are required to protect against splashes.[5][6] A face shield should be used for additional protection when handling larger quantities or during procedures with a high risk of splashing.[5][6]
Hand Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[7] For prolonged handling, consider double-gloving or using gloves with higher chemical resistance.[7] Change gloves immediately if contaminated.[7]
Body Laboratory CoatA standard lab coat is necessary to protect skin and clothing from splashes.[2][5] Consider a flame-resistant lab coat if working with flammable solvents.
Respiratory RespiratorA respirator may be necessary when working with the solid compound outside of a fume hood or in poorly ventilated areas to avoid inhaling dust particles.[5][8] Consult your institution's environmental health and safety (EHS) department for specific respirator recommendations.
Footwear Closed-Toe ShoesAlways wear closed-toe shoes to protect against spills and falling objects.[5][6]

Operational Plan for Handling

A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, review your institution's specific safety guidelines.

    • Ensure that a safety shower and eyewash station are readily accessible.[9]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • Weighing and Solution Preparation:

    • When weighing the solid powder, do so within a fume hood to prevent inhalation of dust.

    • To prepare a stock solution, slowly add the solvent to the solid to avoid splashing. MedChemExpress suggests a solubility of 2.5 mg/mL (3.69 mM) in a suspended solution, which may require ultrasonic treatment.[1]

  • Storage:

    • Store this compound in a cool, dry, and dark place. Recommended storage temperatures are 2-8°C for short-term and -20°C or -80°C for long-term storage of solutions.[1][10]

    • Keep the container tightly sealed and protected from moisture and light.[1]

  • Spill Management:

    • In case of a small spill, dampen the material with a wet cloth or gently sweep it into a suitable container for disposal to avoid creating dust.[9]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

A Preparation - Review safety guidelines - Ensure access to safety shower/eyewash - Work in a fume hood B Don Personal Protective Equipment (PPE) - Safety goggles - Lab coat - Chemical-resistant gloves A->B C Handling - Weigh solid in fume hood - Prepare solutions carefully B->C D Experimentation - Conduct experiment following protocol C->D E Waste Segregation - Separate contaminated solids and liquids D->E F Decontamination - Clean work surfaces and equipment E->F G Doff PPE - Remove gloves, lab coat, and goggles F->G H Proper Waste Disposal - Store in labeled, sealed containers - Contact EHS for pickup G->H

Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation:

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[2] This includes:

  • Unused or expired product.

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Solutions containing the compound.

  • Spill cleanup materials.

Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]

Disposal Protocol:

  • Containerization:

    • Use a chemically resistant, leak-proof container for all waste.

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[2]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.[2]

  • Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[2]

    • Never dispose of rhodamine compounds down the drain or in regular trash.[3]

The logical relationship for the disposal process is outlined in the diagram below.

A Identify Waste - Unused product - Contaminated PPE - Contaminated labware - Solutions & spill cleanup B Segregate Waste - Keep separate from other waste streams A->B C Containerize Waste - Use leak-proof, resistant container B->C D Label Container - 'Hazardous Waste' - Chemical name - Other required information C->D E Store Waste - Designated, secure area - Well-ventilated D->E F Arrange for Disposal - Contact Environmental Health & Safety (EHS) E->F

Disposal Process Logic

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。